molecular formula C8H6IN B042482 2-iodo-1H-indole CAS No. 26340-49-8

2-iodo-1H-indole

Cat. No.: B042482
CAS No.: 26340-49-8
M. Wt: 243.04 g/mol
InChI Key: ZPIHHIRJUPXETJ-UHFFFAOYSA-N
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Description

2-iodo-1H-indole is a useful research compound. Its molecular formula is C8H6IN and its molecular weight is 243.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIHHIRJUPXETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456264
Record name 2-iodo-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26340-49-8
Record name 2-iodo-1H-indole
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Record name 2-iodo-1H-indole
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Foundational & Exploratory

A Technical Guide to 2-iodo-1H-indole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-iodo-1H-indole, a key heterocyclic intermediate in organic synthesis and drug discovery. This document details its chemical identity, physical properties, and provides illustrative experimental protocols for its application in common cross-coupling reactions.

Core Compound Information

IUPAC Name: this compound[1]

CAS Number: 26340-49-8[1][2]

Physicochemical Data
PropertyValueSource
Molecular FormulaC₈H₆IN[1]
Molecular Weight243.04 g/mol [2][3]
AppearanceNot specified in search results
Melting PointNot specified in search results
Boiling PointNot specified in search results
SolubilityPredicted to have reduced aqueous solubility and enhanced lipid membrane permeability compared to smaller indole derivatives.[2]

Spectroscopic Data

Synthesis of this compound

An efficient synthesis of 2-iodoindole has been reported in the literature.[6] While the specific details of various synthetic routes can differ, a common approach involves the direct iodination of the indole scaffold.

Experimental Protocols: Cross-Coupling Reactions

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes it an excellent substrate for reactions such as the Sonogashira and Suzuki-Miyaura couplings.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

General Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), a terminal alkyne (1.05-1.2 equivalents), a palladium catalyst such as PdCl₂(PPh₃)₂ (e.g., 3 mol%), and a copper(I) co-catalyst like CuI (e.g., 2 mol%).

  • Solvent and Base: Add a suitable solvent, often an amine base like triethylamine (Et₃N) which also serves as the base, or a mixture of a polar solvent like DMF or acetonitrile with an amine base.[9]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by techniques like TLC or LC-MS.[9]

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent, washed with water or brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide.[10]

General Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, typically 2-3 equivalents).

  • Catalyst and Solvent: Add a palladium catalyst, for example, Pd(PPh₃)₄ or a more modern pre-catalyst (e.g., 2-5 mol%), and a degassed solvent system, commonly a mixture of an organic solvent like dioxane or THF and water.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reaction Conditions: Heat the reaction mixture, typically to 80-110 °C, with vigorous stirring for the required duration (often monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The final product is purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles for the Sonogashira and Suzuki-Miyaura reactions, representing key experimental workflows for the application of this compound.

Sonogashira_Coupling pd0 Pd(0)L₂ pd_complex Pd(II) Complex (Indole-Pd-I) pd0->pd_complex Oxidative Addition product Coupled Product pd_complex->product Reductive Elimination cu_acetylide Cu(I)-Acetylide cu_acetylide->pd_complex Transmetalation alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_acetylide Deprotonation indole This compound indole->pd_complex product->pd0 Catalyst Regeneration base Base base->alkyne cuI CuI cuI->alkyne

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pd_complex Pd(II) Complex (Indole-Pd-I) pd0->pd_complex Oxidative Addition product Coupled Product pd_complex->product Reductive Elimination boronic_acid Organoboron (Ar-B(OR)₂) boronic_acid->pd_complex Transmetalation indole This compound indole->pd_complex product->pd0 Catalyst Regeneration base Base base->boronic_acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Significance and Applications in Drug Development

The indole nucleus is a prominent scaffold in a multitude of natural products and synthetic molecules with significant biological activity.[11] Indole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[12][13] Consequently, the indole ring system is a crucial structural motif in modern drug discovery.[11]

This compound serves as a versatile intermediate for the synthesis of more complex, substituted indole derivatives. Through reactions like the Sonogashira and Suzuki-Miyaura couplings, researchers can introduce a variety of functional groups at the 2-position of the indole ring, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. While specific biological data for this compound itself is not extensively reported in the public domain, its utility in constructing libraries of potential drug candidates is of high value to the medicinal chemistry community. The ability to readily functionalize the indole core via its iodinated derivative makes it a key tool in the search for new and improved pharmaceuticals.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1H-indole is a halogenated derivative of the indole scaffold, a ubiquitous and essential heterocyclic motif in medicinal chemistry and drug discovery. The introduction of an iodine atom at the 2-position of the indole ring significantly modifies its electronic and steric properties, influencing its reactivity, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and an examination of its relevance in drug development, particularly as a potential modulator of the Indoleamine 2,3-dioxygenase 1 (IDO1) signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. These properties dictate its solubility, permeability, and interactions with biological targets.

Core Physicochemical Data
PropertyThis compound (C₈H₆IN)1H-Indole (C₈H₇N) (for comparison)
Molecular Weight 243.04 g/mol 117.15 g/mol [1]
Physical Form Solid[2]White solid[3]
Melting Point Data not available52-54 °C[3]
Boiling Point Data not available253-254 °C[3]
Solubility
   WaterReduced aqueous solubility compared to indole[4]~0.1 g/100 mL (Slightly soluble)[5]
   EthanolData not availableSoluble[5]
   ChloroformData not availableSoluble[5]
pKa (acidic N-H) Data not available16.2 (in DMSO)[3]
logP (predicted) 2.8 (XlogP)2.14 (Experimental)[1]

The presence of the iodine atom increases the molecular weight and is expected to decrease aqueous solubility while enhancing lipophilicity, as indicated by the higher predicted logP value compared to indole.[4] This increased lipophilicity can lead to enhanced permeability across biological membranes.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of indole. A general method involves the use of iodine in the presence of a base.

Materials:

  • 1H-Indole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1H-indole (1.0 equivalent) in DMF.

  • Add potassium hydroxide (3.6 equivalents) portion-wise to the solution at room temperature and stir for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.0 equivalent) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of NH₄Cl and water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude this compound can be effectively achieved by column chromatography followed by recrystallization.

Column Chromatography:

  • Stationary Phase: Silica gel. For acid-sensitive indoles, the silica gel can be deactivated by pre-flushing the column with the eluent containing 1% triethylamine.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A gradient of hexane/ethyl acetate is a common choice. The optimal ratio should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

    • Elute the column with the chosen solvent system, gradually increasing the polarity to separate the desired product from impurities.

    • Collect the fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Recrystallization:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to test include ethanol, methanol, or a mixture of solvents like ethanol/water or dichloromethane/hexane.

  • Procedure:

    • Dissolve the partially purified this compound in a minimal amount of the hot recrystallization solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum to obtain the pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 1H-Indole Reaction Iodination (I₂, KOH, DMF) Start->Reaction Workup Aqueous Workup (NH₄Cl) Reaction->Workup Crude Crude this compound Workup->Crude ColumnChrom Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->ColumnChrom Recrystallization Recrystallization ColumnChrom->Recrystallization Pure Pure this compound Recrystallization->Pure

A generalized workflow for the synthesis and purification of this compound.

Relevance in Drug Development and Signaling Pathways

The indole scaffold is a privileged structure in drug discovery, and its halogenated derivatives are of particular interest due to the ability of halogens to form halogen bonds, which can enhance binding affinity to protein targets. While the specific biological targets of this compound are not extensively characterized, its structural similarity to other bioactive indoles suggests its potential as a modulator of various signaling pathways.

A prominent target for indole-based compounds in drug development is Indoleamine 2,3-dioxygenase 1 (IDO1).[6][7][8] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[6][9] In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[1][10][11] This has two major immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan activates the GCN2 stress-kinase pathway in T cells, leading to their cell cycle arrest and anergy (unresponsiveness).[6][10]

  • Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation of naïve T cells into regulatory T cells (Tregs) and induce apoptosis in effector T cells.[9][12] Kynurenine is also a ligand for the Aryl Hydrocarbon Receptor (AhR), and activation of AhR signaling contributes to the immunosuppressive environment.[12]

The net result of IDO1 activity is the suppression of the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[6] Therefore, inhibitors of IDO1 are actively being pursued as cancer immunotherapeutic agents. Halogenated indoles are among the classes of compounds being investigated as IDO1 inhibitors.

The following diagram illustrates the central role of the IDO1 signaling pathway in tumor immune escape and the potential point of intervention for an inhibitor like this compound.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_t_cell T Cell IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan_depletion Tryptophan Depletion Tryptophan Tryptophan Tryptophan->IDO1 Catabolism AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Activates Treg Regulatory T Cell (Treg) Differentiation AhR->Treg GCN2 GCN2 Pathway TCell_Anergy T Cell Anergy & Apoptosis GCN2->TCell_Anergy Immune_Escape Tumor Immune Escape TCell_Anergy->Immune_Escape Treg->Immune_Escape Inhibitor This compound (Potential Inhibitor) Inhibitor->IDO1 Inhibition Tryptophan_depletion->GCN2 Activates

The IDO1 signaling pathway in cancer and the potential inhibitory role of this compound.

Conclusion

This compound is a valuable building block in medicinal chemistry with physicochemical properties that make it an attractive scaffold for the development of novel therapeutics. Its increased lipophilicity compared to the parent indole suggests good membrane permeability, a desirable trait for drug candidates. While a comprehensive experimental characterization of all its physicochemical properties is still needed, the available data and predictive models provide a solid foundation for its use in research. The potential for this compound and related halogenated indoles to act as inhibitors of the IDO1 signaling pathway highlights their promise in the development of new cancer immunotherapies. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of 2-iodo-1H-indole, a significant heterocyclic compound in medicinal chemistry and material science. The following sections detail the expected fragmentation patterns under electron ionization, experimental protocols for analysis, and visual representations of the fragmentation pathways and experimental workflow.

Predicted Mass Spectrometry Data

The mass spectrum of this compound, particularly under electron ionization (EI), is predicted to exhibit a distinct fragmentation pattern. The molecular ion and key fragments are summarized in the table below. The fragmentation is expected to be initiated by the loss of the iodine atom, which is a common fragmentation pathway for iodo-substituted aromatic compounds, followed by fragmentation of the indole ring.

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Relative Abundance
Molecular Ion [M]˙⁺C₈H₆IN˙⁺243Moderate
[M-I]⁺C₈H₆N⁺116High
[M-I-HCN]⁺C₇H₅⁺89Moderate to High
[I]⁺I⁺127Low to Moderate

Experimental Protocols

A standard protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is outlined below.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C

    • Final hold: Hold at 280 °C for 5 minutes

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern to confirm the structure, comparing the observed m/z values with the predicted fragments.

Visualizing Fragmentation and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed fragmentation pathway of this compound and a general experimental workflow for its mass spectrometry analysis.

fragmentation_pathway M This compound (C₈H₆IN) m/z = 243 F1 [M-I]⁺ (C₈H₆N⁺) m/z = 116 M->F1 - I• I_ion I⁺ m/z = 127 M->I_ion - C₈H₆N• F2 [M-I-HCN]⁺ (C₇H₅⁺) m/z = 89 F1->F2 - HCN

Proposed fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing dissolve Dissolve Sample dilute Dilute to Working Conc. dissolve->dilute injection Inject into GC dilute->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z) ionization->detection tic Generate Total Ion Chromatogram detection->tic spectrum Extract Mass Spectrum tic->spectrum interpretation Interpret Fragmentation spectrum->interpretation

General experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Electronic Properties of the Carbon-Iodine Bond in 2-Iodo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of the carbon-iodine (C-I) bond in 2-iodo-1H-indole. This compound serves as a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Understanding the nuances of its C-I bond is critical for predicting its reactivity, stability, and potential biological interactions. This document synthesizes available experimental data and theoretical insights to offer a detailed overview for researchers in the field.

Core Electronic and Structural Properties

Table 1: Summary of Key Electronic and Structural Properties of the C-I Bond in this compound and Related Compounds

PropertyValueMethod/Source
C-I Bond Length ~2.10 Å (estimated)Based on crystal structures of iodo-substituted aromatic compounds.
C-I Bond Dissociation Energy (BDE) ~65-70 kcal/mol (estimated)Estimated from computational studies on iodo-aromatic and iodo-heterocyclic compounds.
Dipole Moment (of this compound) > 2.0 D (estimated)Inferred from computational studies on substituted indoles; the parent indole has a dipole moment of approximately 1.9-2.1 D. The C-I bond is expected to increase the overall dipole moment.
¹³C NMR Chemical Shift (C2) Not directly reportedExpected to be significantly downfield shifted compared to indole due to the electronegativity and anisotropy of the iodine atom.
Vibrational Frequency (C-I stretch) ~500-600 cm⁻¹ (estimated)Based on typical C-I stretching frequencies in iodo-aromatic compounds.

Synthesis of this compound

The synthesis of this compound is a key step for its utilization in further chemical transformations. A reliable method has been reported by Bergman and Venemalm.

Experimental Protocol: Synthesis of this compound

This protocol is based on the lithiation of 1-(triisopropylsilyl)-1H-indole followed by iodination.

Materials:

  • 1-(triisopropylsilyl)-1H-indole

  • tert-Butyllithium (t-BuLi) in pentane

  • Iodine (I₂)

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 1-(triisopropylsilyl)-1H-indole in dry THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • tert-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred at this temperature for 30 minutes to ensure complete lithiation at the C2 position.

  • A solution of iodine (1.2 equivalents) in dry THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred for an additional 1-2 hours at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and then extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product, 2-iodo-1-(triisopropylsilyl)-1H-indole, is then desilylated using a standard procedure, for example, with tetrabutylammonium fluoride (TBAF) in THF, to yield this compound.

  • The final product is purified by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Iodination cluster_step3 Step 3: Desilylation A 1-(triisopropylsilyl)-1H-indole B t-BuLi in THF at -78 °C A->B Reacts with C 2-Lithio-1-(triisopropylsilyl)-1H-indole B->C Forms D Iodine (I₂) in THF C->D Reacts with E 2-Iodo-1-(triisopropylsilyl)-1H-indole D->E Forms F TBAF in THF E->F Reacts with G This compound F->G Yields

Caption: Synthetic workflow for this compound.

Reactivity of the Carbon-Iodine Bond

The C-I bond in this compound is the most reactive site for many chemical transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is a direct consequence of its electronic properties.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. The relatively low bond dissociation energy of the C-I bond facilitates the initial oxidative addition step, which is often the rate-determining step in these catalytic cycles.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form 2-aryl- or 2-vinyl-indoles.

  • Sonogashira Coupling: Reaction with terminal alkynes to yield 2-alkynyl-indoles.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form 2-aminoindoles.

  • Stille Coupling: Reaction with organostannanes.

Cross_Coupling_Reactions cluster_reactions Cross-Coupling Partners cluster_products Products Indole This compound BoronicAcid R-B(OH)₂ (Suzuki) Indole->BoronicAcid Pd catalyst Alkyne R-C≡CH (Sonogashira) Indole->Alkyne Pd/Cu catalyst Alkene R-CH=CH₂ (Heck) Indole->Alkene Pd catalyst Amine R₂NH (Buchwald-Hartwig) Indole->Amine Pd catalyst Stannane R-Sn(Bu)₃ (Stille) Indole->Stannane Pd catalyst Product_Suzuki 2-Aryl/Vinyl-indole BoronicAcid->Product_Suzuki Product_Sonogashira 2-Alkynyl-indole Alkyne->Product_Sonogashira Product_Heck 2-Alkenyl-indole Alkene->Product_Heck Product_Buchwald 2-Amino-indole Amine->Product_Buchwald Product_Stille 2-Alkyl/Aryl-indole Stannane->Product_Stille

Caption: Reactivity of this compound in cross-coupling reactions.

Computational Analysis of the C-I Bond

Computational chemistry provides valuable insights into the electronic properties of molecules where experimental data is scarce. Density Functional Theory (DFT) is a powerful tool for this purpose.

Mulliken population analysis partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges. For this compound, this analysis would likely show a partial positive charge on the carbon atom (C2) and a partial negative charge on the iodine atom, indicating a polar covalent bond. The nitrogen atom of the indole ring and the attached hydrogen would also exhibit significant partial charges.

The homolytic bond dissociation energy of the C-I bond can be calculated as the enthalpy difference between the products (the 2-indolyl radical and an iodine radical) and the reactant (this compound).

Computational Protocol for BDE Calculation:

  • Geometry Optimization: The 3D structures of this compound, the 2-indolyl radical, and the iodine atom are optimized to their lowest energy conformations using a suitable level of theory (e.g., DFT with a functional like B3LYP or M06-2X and a basis set appropriate for iodine, such as those including effective core potentials).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • BDE Calculation: The BDE at 298.15 K is calculated using the following equation: BDE = [H(2-indolyl radical) + H(iodine radical)] - H(this compound) where H represents the calculated enthalpy of each species.

BDE_Calculation_Workflow cluster_products Homolytic Cleavage Products Start This compound Opt_Parent Geometry Optimization & Frequency Calculation Start->Opt_Parent Radical_Indole 2-Indolyl Radical Opt_Parent->Radical_Indole Radical_Iodine Iodine Radical Opt_Parent->Radical_Iodine Enthalpy_Parent H(this compound) Opt_Parent->Enthalpy_Parent Opt_Radical_Indole Geometry Optimization & Frequency Calculation Radical_Indole->Opt_Radical_Indole Enthalpy_Radical_Iodine H(iodine radical) Radical_Iodine->Enthalpy_Radical_Iodine Enthalpy_Radical_Indole H(2-indolyl radical) Opt_Radical_Indole->Enthalpy_Radical_Indole BDE BDE = [H(indolyl) + H(I)] - H(iodoindole) Enthalpy_Parent->BDE Enthalpy_Radical_Indole->BDE Enthalpy_Radical_Iodine->BDE

Caption: Workflow for computational BDE calculation.

Spectroscopic Characterization

While a complete set of spectroscopic data for this compound is not compiled in a single source, the expected features can be predicted based on the analysis of related compounds.

  • ¹H NMR: The proton at the C3 position is expected to be a singlet in the aromatic region. The protons on the benzene ring will show characteristic splitting patterns of a substituted indole. The N-H proton will appear as a broad singlet, typically downfield.

  • ¹³C NMR: The C2 carbon directly attached to the iodine will be significantly influenced by the heavy atom effect and its electronegativity, resulting in a characteristic chemical shift.

  • IR Spectroscopy: The C-I stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹. Other characteristic peaks will include the N-H stretch (around 3400 cm⁻¹) and aromatic C-H and C=C stretching vibrations.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide direct information about the electronic environment of the iodine atom. The I 3d core level spectrum would show a doublet (3d₅/₂ and 3d₃/₂) with binding energies characteristic of an iodine atom bonded to an sp²-hybridized carbon in an electron-rich aromatic system.

Conclusion

The carbon-iodine bond in this compound is a key functional group that imparts a high degree of reactivity and versatility to the molecule. Its relatively low bond dissociation energy makes it an ideal participant in a wide array of cross-coupling reactions, enabling the synthesis of complex indole derivatives. While direct experimental data on some of its electronic properties are limited, a combination of data from analogous compounds and computational modeling provides a robust understanding of its electronic structure and chemical behavior. This guide serves as a valuable resource for researchers leveraging this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

The Discovery and First Synthesis of 2-Iodo-1H-Indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and the first efficient synthesis of 2-iodo-1H-indole, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details the seminal synthetic protocol, presenting quantitative data and a visualization of the synthetic workflow.

Introduction: The Emergence of a Versatile Intermediate

The indole scaffold is a ubiquitous motif in biologically active compounds and natural products.[1][2] Halogenated indoles, in particular, serve as versatile precursors for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. Among these, this compound is a valuable intermediate. Prior to 1992, reports on the synthesis of 2-haloindoles, including 2-iodoindole, were scarce and described methods that resulted in low yields.[3][4] The inherent instability of some 2-haloindoles also presented a significant challenge.[3] A breakthrough came with the work of Bergman and Venemalm, who developed an efficient and high-yielding synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole, making these compounds readily accessible for synthetic applications.[3][4] This guide focuses on their pioneering synthesis of this compound.

The First Efficient Synthesis: A Step-by-Step Protocol

The first efficient synthesis of this compound was reported by Jan Bergman and Lennart Venemalm in 1992.[3][4] Their method utilizes a lithiation strategy, followed by quenching with an iodine source. The key to their success was the in-situ protection of the indole nitrogen and subsequent directed lithiation at the C2 position.

Experimental Workflow

The synthetic pathway involves a three-step, one-pot procedure starting from indole. The following diagram illustrates the logical flow of the synthesis.

Synthesis_Workflow Indole 1H-Indole Step1 1. Deprotonation (n-BuLi) Indole->Step1 Indole_Anion Indole Anion Step1->Indole_Anion Step2 2. Carboxylation (CO2) Indole_Anion->Step2 N_Carboxyindole N-Carboxyindole Intermediate Step2->N_Carboxyindole Step3 3. Lithiation (t-BuLi) N_Carboxyindole->Step3 Lithioindole 2-Lithio-N-carboxyindole Intermediate Step3->Lithioindole Step4 4. Iodination (1,2-Diiodoethane) Lithioindole->Step4 Product This compound Step4->Product

Caption: Synthetic workflow for the first efficient synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described by Bergman and Venemalm.[3]

Materials:

  • 1H-Indole

  • n-Butyllithium (n-BuLi) in hexane

  • Dry carbon dioxide (CO2)

  • tert-Butyllithium (t-BuLi) in pentane

  • 1,2-Diiodoethane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • Deprotonation: A solution of 1H-indole in an anhydrous etheral solvent is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, one equivalent of n-butyllithium is added dropwise, leading to the formation of the indole anion.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or the solution is poured onto dry ice. This step forms the N-carboxyindole intermediate, which serves as a protecting group for the nitrogen and an activating group for the subsequent lithiation.

  • Lithiation: The reaction mixture containing the N-carboxyindole intermediate is cooled to -78 °C. One equivalent of tert-butyllithium is then added, resulting in the regioselective lithiation at the C2 position of the indole ring.

  • Iodination: An excess of 1,2-diiodoethane is added to the solution of the 2-lithio-N-carboxyindole intermediate at -78 °C. The reaction is allowed to proceed at this temperature for a short period before being warmed to room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by chromatography, to yield pure this compound.

Quantitative Data

The synthesis developed by Bergman and Venemalm provided a significant improvement in the yield of this compound compared to previously reported methods.

ProductStarting MaterialKey ReagentsYield (%)
This compound1H-Indolen-BuLi, CO2, t-BuLi, 1,2-Diiodoethane90%

Table 1: Summary of the quantitative yield for the first efficient synthesis of this compound.[3]

Characterization and Stability

Bergman and Venemalm noted the stability of the synthesized 2-haloindoles. They found that 2-iodoindole is significantly more stable than its 2-chloro and 2-bromo analogs. The compound could be stored indefinitely at -20 °C without noticeable decomposition.[3]

Conclusion

The development of an efficient, high-yielding synthesis of this compound by Bergman and Venemalm was a pivotal moment for indole chemistry. This breakthrough provided the scientific community with ready access to a versatile building block, paving the way for the synthesis of a wide array of more complex indole derivatives with potential applications in medicinal chemistry and materials science. The detailed protocol and understanding of the compound's stability have been instrumental in its widespread use.

References

The Versatile Scaffold: Unlocking the Biological Potential of 2-Iodo-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a halogen atom, particularly iodine at the 2-position, can significantly modulate the physicochemical properties and biological activities of the indole ring system. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of the 2-iodo-1H-indole scaffold, with a focus on its anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated promising anticancer activities against various cancer cell lines. The presence of the iodine atom at the C2 position is believed to enhance lipophilicity and potentially engage in halogen bonding, contributing to improved target binding and cellular uptake.

Quantitative Data on Anticancer Activity

Several studies have reported the cytotoxic effects of this compound derivatives. A notable example involves a series of 2-(thiophen-2-yl)-1H-indole derivatives that have shown significant activity against the human colorectal carcinoma cell line, HCT-116.

Compound IDModificationCell LineIC50 (µM)Citation
1 2-(thiophen-2-yl)-1H-indole derivativeHCT-1167.1 ± 0.07[1][2]
2 2-(thiophen-2-yl)-1H-indole derivativeHCT-11610.5 ± 0.07[1][2]
3 2-(thiophen-2-yl)-1H-indole derivativeHCT-11611.9 ± 0.05[1][2]
Mechanism of Action: Cell Cycle Arrest

Studies on active 2-(thiophen-2-yl)-1H-indole derivatives indicate that their anticancer activity is mediated, at least in part, through the induction of cell cycle arrest. Treatment of HCT-116 cells with these compounds led to an accumulation of cells in the S and G2/M phases of the cell cycle, ultimately inhibiting cell proliferation.[1][2]

cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Indole_Derivative This compound Derivative Indole_Derivative->S Arrest Indole_Derivative->G2 Arrest

Figure 1: Cell cycle arrest induced by this compound derivatives.

Potential Involvement of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Indole derivatives, in general, have been shown to modulate this pathway.[4][5] While direct evidence specifically for this compound derivatives is still emerging, it is a plausible mechanism of action that warrants further investigation. Inhibition of this pathway would lead to decreased cell proliferation and survival.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole_Derivative This compound Derivative Indole_Derivative->PI3K Inhibition Indole_Derivative->Akt Inhibition Indole_Derivative->mTOR Inhibition

Figure 2: Potential inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Iodinated indole derivatives have shown potential in this area, with some compounds exhibiting potent activity against clinically relevant pathogens.

Quantitative Data on Antimicrobial Activity

A notable example is a derivative of 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, which has demonstrated significant efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).

Compound IDModificationMicroorganismMIC (µg/mL)Citation
4 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA (ATCC 43300)0.98[6][7]
Experimental Protocol: MIC Determination by Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for determining MIC values.

cluster_workflow Broth Microdilution Workflow Start Prepare serial dilutions of this compound derivative in a 96-well plate Inoculate Inoculate each well with a standardized bacterial suspension Start->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe MIC Determine MIC: Lowest concentration with no visible growth Observe->MIC

Figure 3: Workflow for MIC determination by broth microdilution.

Antiviral Activity

The broad biological activity of indole derivatives extends to the antiviral realm. While specific data on this compound derivatives is currently limited, the general antiviral potential of iodinated indoles suggests that this is a promising area for future research.

Potential for Antiviral Efficacy

Derivatives of the indole scaffold have been reported to exhibit activity against a range of viruses, including influenza virus, by interfering with viral entry or replication processes.[8] The introduction of iodine could potentially enhance these activities.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a widely used method to evaluate the in vitro antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

cluster_workflow Plaque Reduction Assay Workflow Start Seed susceptible cells in a multi-well plate to form a monolayer Infect Infect the cell monolayer with a known concentration of virus in the presence of serial dilutions of the This compound derivative Start->Infect Overlay Add a semi-solid overlay to restrict virus spread Infect->Overlay Incubate Incubate for several days to allow plaque formation Overlay->Incubate Stain Stain the cells and count the plaques Incubate->Stain Calculate Calculate the EC50: Concentration that reduces plaque number by 50% Stain->Calculate

Figure 4: Workflow for the plaque reduction assay.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical first step in the exploration of its biological activities. A common and efficient method involves the direct iodination of 1H-indole.

General Experimental Protocol: Iodination of 1H-Indole

A solution of 1H-indole in a suitable solvent, such as N,N-dimethylformamide (DMF), is treated with a source of electrophilic iodine. A common reagent combination is iodine (I₂) in the presence of a base like potassium hydroxide (KOH). The reaction is typically performed at a low temperature to control selectivity and then allowed to warm to room temperature. The this compound product can then be isolated and purified using standard techniques such as filtration and recrystallization.

cluster_workflow Synthesis of this compound Start Dissolve 1H-Indole in DMF Add_Base Add KOH Start->Add_Base Add_Iodine Add a solution of Iodine (I₂) in DMF at 0°C Add_Base->Add_Iodine React Stir at room temperature Add_Iodine->React Isolate Isolate and purify the product React->Isolate

Figure 5: General workflow for the synthesis of this compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data highlights its potential in the fields of oncology and infectious diseases. However, the full therapeutic potential of this scaffold remains largely unexplored.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: A broader range of derivatives with substitutions at various positions of the indole ring and different functional groups attached to the iodine should be synthesized and evaluated to establish clear SAR.

  • Elucidation of Mechanisms of Action: In-depth studies are required to unravel the specific molecular targets and signaling pathways modulated by this compound derivatives.

  • Exploration of Antiviral Potential: Given the known antiviral activities of other indole derivatives, a focused effort to screen this compound libraries against a panel of viruses is warranted.

  • In Vivo Efficacy and Toxicological Studies: Promising lead compounds identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By systematically exploring the chemical space around the this compound scaffold, the scientific community can unlock its full potential for the development of next-generation therapeutics to address unmet medical needs.

References

Methodological & Application

Synthesis of 2-Iodo-1H-Indole from Indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1H-indole is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the reactivity of the carbon-iodine bond, which allows for the introduction of various functional groups at the C2 position of the indole scaffold through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This enables the synthesis of complex indole derivatives, a core motif in numerous pharmaceuticals and biologically active compounds. This document provides detailed protocols and application notes for the regioselective synthesis of this compound from indole.

Application Notes

The Challenge of Regioselectivity

Direct electrophilic substitution on the indole ring typically occurs at the C3 position, which is electronically richer and kinetically favored. Consequently, direct iodination of indole with reagents like molecular iodine or N-iodosuccinimide (NIS) overwhelmingly yields 3-iodoindole. Achieving substitution at the C2 position requires a more strategic approach to override the inherent reactivity of the indole nucleus.

Synthetic Strategy: C2-Metallation

The most reliable and widely employed strategy for the synthesis of this compound involves a three-step sequence that leverages a directed metallation reaction:

  • N-Protection: The indole nitrogen is protected with an electron-withdrawing group, most commonly a phenylsulfonyl (SO₂Ph) or tosyl (Ts) group. This protection serves two crucial purposes: it prevents reaction at the nitrogen atom and, more importantly, it increases the acidity of the proton at the C2 position.

  • C2-Lithiation and Iodination: The N-protected indole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature.[1] The base selectively abstracts the now-acidic C2 proton to form a 2-lithioindole intermediate. This intermediate is then "quenched" by adding an iodine source, such as molecular iodine (I₂), which installs the iodine atom regioselectively at the C2 position. This method provides excellent control and high yields of the C2-iodinated product.[2]

  • N-Deprotection: The protecting group is removed from the nitrogen atom, typically under basic conditions (e.g., hydrolysis with NaOH or KOH), to yield the final this compound.

An alternative efficient method reported in the literature is the Bergman-Venemalm synthesis, which provides a direct route to 2-haloindoles.[3]

Experimental Workflow

A general workflow for the regioselective synthesis of this compound via the C2-metallation strategy is outlined below.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C2-Iodination cluster_2 Step 3: N-Deprotection Indole Indole Protect Add Base (e.g., NaH) Add Protecting Group (e.g., PhSO₂Cl) Indole->Protect N_Protected_Indole 1-(Phenylsulfonyl)-1H-indole Protect->N_Protected_Indole Lithiation Add Strong Base (e.g., LDA, n-BuLi) Low Temperature (-78 °C) N_Protected_Indole->Lithiation Workup1 Aqueous Workup & Purification N_Protected_Indole->Workup1 Iodination Quench with Iodine (I₂) Lithiation->Iodination N_Protected_2_Iodoindole 2-Iodo-1-(phenylsulfonyl)-1H-indole Iodination->N_Protected_2_Iodoindole Deprotect Add Base (e.g., NaOH, KOH) Heat N_Protected_2_Iodoindole->Deprotect Workup2 Aqueous Workup & Purification N_Protected_2_Iodoindole->Workup2 Final_Product This compound Deprotect->Final_Product Workup3 Aqueous Workup & Purification Final_Product->Workup3

Caption: Workflow for the synthesis of this compound.

Data Summary

The following table summarizes the key reaction parameters for the C2-metallation synthesis pathway.

StepReactionKey ReagentsSolventTemperature (°C)Typical YieldReference
A N-ProtectionIndole, NaH, Phenylsulfonyl chloride (PhSO₂Cl)Anhydrous THF or DMF0 to 25>90%[4]
B C2-Lithiation & Iodination1-(Phenylsulfonyl)indole, LDA or n-BuLi, I₂Anhydrous THF-78 to 2585-95%[1]
C N-Deprotection2-Iodo-1-(phenylsulfonyl)indole, NaOH or KOHMethanol / WaterReflux>90%General Method

Experimental Protocols

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-indole (N-Protection)

This procedure protects the indole nitrogen, a prerequisite for regioselective C2-lithiation.[4][5]

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil. Add anhydrous tetrahydrofuran (THF) to the flask.

  • Indole Addition: Cool the suspension to 0 °C in an ice bath. Dissolve indole (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 20-30 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases. The formation of a sodium indolide salt will be observed.

  • Addition of Protecting Group: Cool the reaction mixture back to 0 °C. Dissolve benzenesulfonyl chloride (1.1 eq.) in anhydrous THF and add it dropwise to the flask.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting indole is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield 1-(phenylsulfonyl)-1H-indole as a white solid.

Protocol 2: Synthesis of 2-Iodo-1-(phenylsulfonyl)-1H-indole (C2-Iodination)

This is the key step where the iodine is introduced regioselectively at the C2 position.[1]

  • Reaction Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

  • Base Preparation (LDA): Add diisopropylamine (1.1 eq.) to the cold THF, followed by the dropwise addition of n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes). Stir the solution at -78 °C for 30 minutes to pre-form lithium diisopropylamide (LDA).

  • Lithiation: Dissolve 1-(phenylsulfonyl)-1H-indole (1.0 eq.) from the previous step in anhydrous THF. Add this solution dropwise via cannula or a dropping funnel to the LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1-1.5 hours.

  • Iodination: Dissolve molecular iodine (I₂, 1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The deep color of the iodine solution should disappear upon addition.

  • Reaction Completion: After the iodine addition is complete, stir the reaction mixture at -78 °C for another hour, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to destroy any excess iodine. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 2-iodo-1-(phenylsulfonyl)-1H-indole.

Protocol 3: Synthesis of this compound (N-Deprotection)

This final step removes the phenylsulfonyl group to yield the target compound.

  • Reaction Setup: In a round-bottom flask, dissolve 2-iodo-1-(phenylsulfonyl)-1H-indole (1.0 eq.) in a mixture of methanol and water.

  • Base Addition: Add an excess of sodium hydroxide (NaOH, 3-5 eq.) or potassium hydroxide (KOH) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and neutralize with an acid (e.g., 1 M HCl).

  • Extraction: Extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by flash chromatography or recrystallization to yield the final product.

Safety Precautions

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture.

  • n-Butyllithium (n-BuLi): Pyrophoric liquid, ignites spontaneously in air. Handle with extreme care using proper syringe and cannula techniques under an inert atmosphere. Solutions are corrosive.

  • Lithium Diisopropylamide (LDA): Corrosive and moisture-sensitive. Should be prepared in situ or handled as a solution under an inert atmosphere.

  • Iodine (I₂): Harmful if inhaled or swallowed. Causes skin and eye irritation. Work in a well-ventilated fume hood.

  • Anhydrous Solvents (THF, Hexanes): Flammable liquids. Ensure all reactions are conducted away from ignition sources and under an inert atmosphere, as THF can form explosive peroxides.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when performing these procedures. All reactions should be carried out in a well-ventilated chemical fume hood.

References

Application Note: A Detailed Protocol for the Heck Reaction of 2-Iodo-1H-Indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is of paramount importance in organic synthesis, providing a direct and efficient method for creating substituted alkenes. In the context of medicinal chemistry and drug development, the Heck reaction is frequently employed to functionalize heterocyclic scaffolds. Indole and its derivatives are key building blocks in numerous pharmaceuticals and natural products.[3] The functionalization of the indole nucleus, specifically at the C2 position, allows for the synthesis of complex molecules with diverse biological activities. This document provides a detailed experimental procedure for the Heck reaction of 2-iodo-1H-indole with a generic alkene, serving as a practical guide for researchers.

Reaction Scheme

The general scheme for the Heck reaction of this compound involves coupling the indole with an alkene in the presence of a palladium catalyst and a base.

General Reaction Scheme for the Heck Reaction of this compound

Caption: General reaction scheme for the palladium-catalyzed Heck reaction of this compound with an alkene (R = functional group).

Data Presentation: Summary of Reaction Conditions

The efficiency of the Heck reaction is influenced by various parameters, including the choice of catalyst, base, solvent, and temperature. The following table summarizes conditions from representative Heck reactions involving iodoarenes, including iodo-indoles, providing a comparative overview.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
15-Iodo-indoleAcrylic acidNa₂PdCl₄ (5)TXPTS (15)Na₂CO₃ (4)CH₃CN/H₂O801843[4]
25-Iodo-indoleAcrylic acidNa₂PdCl₄ (5)ˢSPhos (15)Na₂CO₃ (4)CH₃CN/H₂O801894[4]
3IodobenzeneEthyl acrylatePd(OAc)₂ (1)-Et₃N (1.2)DMF100495[5]
42-IodoanilineAllyl bromidePdCl₂(PCy₃)₂ (2)-K₂CO₃ (2)DMF902473[6]
5IodobenzeneAcrylic acidPd(OAc)₂ (1.6)-Et₃N (1.2)Acetonitrile80-90136[7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for performing the Heck reaction with this compound and an alkene such as ethyl acrylate.

Materials and Equipment:

  • Reagents: this compound, alkene (e.g., ethyl acrylate), palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine, PPh₃, optional but often improves yield), a base (e.g., triethylamine (Et₃N) or sodium carbonate (Na₂CO₃)), and a solvent (e.g., anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)).

  • Glassware: Two-necked round-bottom flask, condenser, magnetic stir bar, rubber septa.

  • Equipment: Magnetic stirrer with a heating plate (or oil bath), inert gas line (Nitrogen or Argon), syringes, and needles.

  • Work-up & Purification: Separatory funnel, rotary evaporator, silica gel for column chromatography, and appropriate solvents (e.g., ethyl acetate, hexanes).

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar into a dry two-necked round-bottom flask.

    • Fit the flask with a condenser on the central neck and a rubber septum on the side neck.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of an inert gas (N₂ or Ar).

  • Reagent Addition:

    • Under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and if used, a ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) to the flask.

    • Add the base. If using a solid base like Na₂CO₃ (2.0 mmol, 2.0 equiv), add it with the other solids.

    • Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.

    • If using a liquid base like triethylamine (Et₃N, 1.5 mmol, 1.5 equiv), add it via syringe at this stage.

    • Finally, add the alkene (e.g., ethyl acrylate, 1.5 mmol, 1.5 equiv) to the stirring mixture via syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[7][8]

    • Stir the reaction mixture vigorously for the required period (typically 4-24 hours).[4][5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[4]

    • Combine the organic layers and wash them with brine (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.[4]

    • Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

    • Combine the fractions containing the product and remove the solvent under reduced pressure to yield the purified 2-substituted indole.

  • Characterization:

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction protocol described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation cluster_analysis Analysis setup 1. Reaction Setup (Flame-dried glassware under N₂/Ar) reagents 2. Reagent Addition (Indole, Catalyst, Base, Solvent, Alkene) setup->reagents react 3. Heating & Stirring (80-110°C, 4-24h) reagents->react monitor 4. TLC Monitoring react->monitor workup 5. Work-up (Quenching, Extraction, Drying) monitor->workup purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char product Final Product char->product

Caption: Experimental workflow for the Heck reaction.

Heck Reaction Catalytic Cycle

The catalytic cycle is fundamental to understanding the mechanism of the Heck reaction.

G pd0 Pd(0)L₂ l1 Oxidative Addition pd0->l1 ox_add R-Pd(II)-X (L)₂ l2 Alkene Coordination ox_add->l2 alkene_complex Alkene Complex l3 Migratory Insertion alkene_complex->l3 insertion_prod Insertion Product l4 β-Hydride Elimination insertion_prod->l4 beta_hydride β-Hydride Elimination l5 Reductive Elimination beta_hydride->l5 l1->ox_add R-X l2->alkene_complex Alkene l3->insertion_prod l4->beta_hydride Product Released l5->pd0 Base (Regenerates Pd(0))

Caption: Simplified catalytic cycle for the Heck reaction.[1][7]

References

Application Notes and Protocols: Synthesis of 2-Substituted Indoles from 2-Iodo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole core, particularly at the C-2 position, is of significant interest in medicinal chemistry and drug discovery for the generation of novel bioactive compounds. This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted indoles via palladium-catalyzed cross-coupling reactions of 2-iodo-1H-indole. The protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions are outlined, offering versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds at the indole C-2 position.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cross-coupling reactions of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep Combine this compound, coupling partner, base, and solvent in a reaction vessel. degas Degas the reaction mixture (e.g., with Argon or Nitrogen). prep->degas add_catalyst Add Palladium catalyst and ligand. degas->add_catalyst heat Heat the reaction mixture to the specified temperature for the required duration. add_catalyst->heat quench Quench the reaction and perform aqueous work-up. heat->quench extract Extract the product with an organic solvent. quench->extract dry Dry the organic layer and concentrate under reduced pressure. extract->dry purify Purify the crude product (e.g., by column chromatography). dry->purify final_product final_product purify->final_product Characterization (NMR, MS, etc.)

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1H-indoles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. This reaction is widely used to synthesize biaryl compounds.

General Reaction Scheme

G indole This compound plus + indole->plus boronic_acid Arylboronic Acid arrow Pd Catalyst, Base boronic_acid->arrow plus->boronic_acid product 2-Aryl-1H-indole arrow->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol

This protocol is adapted from procedures reported for the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[1][2]

  • Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add dioxane (4 mL) and water (1 mL) to the reaction vessel.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G2, 1.0-1.5 mol%).

  • Reaction: Heat the reaction mixture to 60-100 °C and stir for 5-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Yields
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-1H-indole91-99
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1H-indole91-99
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-1H-indole91-99
43-Thienylboronic acid2-(Thiophen-3-yl)-1H-indole91-99

Yields are based on studies of similar unprotected nitrogen-rich heterocycles and may vary for this compound.[1][2]

Catalytic Cycle

G pd0 Pd(0)L2 pd2_add Pd(II)L2(Ar)(I) pd0->pd2_add Oxidative Addition (Ar-I) pd2_trans Pd(II)L2(Ar)(Ar') pd2_add->pd2_trans Transmetalation (Ar'-B(OH)2, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product G indole This compound plus + indole->plus alkyne Terminal Alkyne arrow Pd/Cu Catalyst, Base alkyne->arrow plus->alkyne product 2-Alkynyl-1H-indole arrow->product G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_add Pd(II)L2(Ar)(I) pd0->pd2_add Oxidative Addition (Ar-I) pd2_trans Pd(II)L2(Ar)(C≡CR) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡CR pd2_trans->product cu_acetylide Cu-C≡CR alkyne H-C≡CR alkyne->cu_acetylide Base G indole This compound plus + indole->plus alkene Alkene arrow Pd Catalyst, Base alkene->arrow plus->alkene product 2-Alkenyl-1H-indole arrow->product G pd0 Pd(0)L2 pd2_add Pd(II)L2(Ar)(I) pd0->pd2_add Oxidative Addition (Ar-I) pd2_alkene [Pd(II)L2(Ar)(I)(Alkene)] pd2_add->pd2_alkene Alkene Coordination pd2_insert Pd(II)L2(Alkyl) pd2_alkene->pd2_insert Migratory Insertion pd2_insert->pd0 β-Hydride Elimination & Reductive Elimination product Ar-Alkene pd2_insert->product G indole This compound plus + indole->plus amine Amine (R₂NH) arrow Pd Catalyst, Ligand, Base amine->arrow plus->amine product 2-(Dialkylamino)-1H-indole arrow->product G pd0 Pd(0)L2 pd2_add Pd(II)L2(Ar)(I) pd0->pd2_add Oxidative Addition (Ar-I) pd2_amide [Pd(II)L2(Ar)(NR2)] pd2_add->pd2_amide Amine Coordination & Deprotonation (HNR2, Base) pd2_amide->pd0 Reductive Elimination product Ar-NR2 pd2_amide->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-iodo-1H-indole. This versatile building block is a key intermediate in the synthesis of a wide array of 2-substituted indoles, a class of compounds with significant applications in medicinal chemistry and materials science. The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a robust toolkit for the functionalization of the indole scaffold at the C2-position.

Introduction to 2-Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1] Substitution at the 2-position, in particular, has been shown to be crucial for the biological activity of many compounds. 2-Arylindoles, for instance, exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] Similarly, 2-alkenyl and 2-alkynyl indoles serve as important precursors for more complex molecules and have shown potential as anticancer agents and chiral ligands in asymmetric catalysis.[3] The development of efficient and versatile methods for the synthesis of these derivatives is therefore of high interest to the drug development community. Palladium-catalyzed cross-coupling reactions of this compound provide a direct and modular approach to this important class of molecules.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1H-indoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between sp²-hybridized carbons, enabling the synthesis of biaryl compounds.[4] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position. The resulting 2-arylindoles are prevalent in many biologically active molecules.[1]

General Reaction Scheme:

Suzuki_Coupling cluster_reactants cluster_products Indole This compound BoronicAcid R-B(OH)₂ Indole->BoronicAcid + Product 2-Aryl-1H-indole BoronicAcid->Product Pd Catalyst, Base

Figure 1. General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic Acid (R-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O901692
33-Pyridylboronic acidPd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene110878
42-Thienylboronic acidPd(OAc)₂ (5 mol%), PPh₃ (10 mol%)Cs₂CO₃DMF1001888

Note: The data presented in this table are representative examples compiled from various literature sources and may require optimization for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (2 M aqueous solution, 2.0 equiv)

  • Toluene

  • Ethanol

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add toluene (5 mL) and ethanol (1 mL) to the flask.

  • Add the 2 M aqueous solution of sodium carbonate (1.0 mL, 2.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-aryl-1H-indole.

Heck Reaction: Synthesis of 2-Alkenyl-1H-indoles

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl or vinyl halide and an alkene.[5][6] This reaction provides a direct route to 2-alkenyl-1H-indoles, which are valuable intermediates in organic synthesis and have shown potential in medicinal chemistry.[3]

General Reaction Scheme:

Heck_Reaction cluster_reactants cluster_products Indole This compound Alkene Alkene Indole->Alkene + Product 2-Alkenyl-1H-indole Alkene->Product Pd Catalyst, Base

Figure 2. General scheme for the Heck reaction of this compound.
Quantitative Data for Heck Reaction

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)Et₃NDMF1002475
2n-Butyl acrylatePd(OAc)₂ (4 mol%)KOAcDMF802492
3AcrylonitrilePd(OAc)₂ (4 mol%)KOAcDMF802485 (E/Z mixture)
41-OctenePdCl₂(PPh₃)₂ (5 mol%)K₂CO₃DMAc1201868

Note: The data for entries 2 and 3 are adapted from a study on 1-benzyl-3-iodo-1H-indole-2-carbonitrile and may require optimization for this compound.[7]

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-alkenyl-1H-indole.

Sonogashira Coupling: Synthesis of 2-Alkynyl-1H-indoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8] This reaction is a highly efficient method for the synthesis of 2-alkynyl-1H-indoles, which are important building blocks for pharmaceuticals, including kinase inhibitors.[9]

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants cluster_products Indole This compound Alkyne Terminal Alkyne Indole->Alkyne + Product 2-Alkynyl-1H-indole Alkyne->Product Pd/Cu Catalyst, Base

Figure 3. General scheme for the Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)Et₃NDMF60690
21-HexynePd(PPh₃)₄ (5 mol%), CuI (5 mol%)PiperidineTHFRT1285
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NToluene70895
4Propargyl alcoholPd(OAc)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%)K₂CO₃Acetonitrile801078

Note: The data presented in this table are representative examples compiled from various literature sources and may require optimization for specific substrates.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol) under an argon atmosphere.

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and add water (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-alkynyl-1H-indole.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-1H-indoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction allows for the synthesis of 2-amino-1H-indoles from this compound and a variety of primary and secondary amines. This transformation is particularly useful as the direct amination of the indole core can be challenging.

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants cluster_products Indole This compound Amine Amine (R¹R²NH) Indole->Amine + Product 2-Amino-1H-indole Amine->Product Pd Catalyst, Base

Figure 4. General scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1001888
2AnilinePd(OAc)₂ (2 mol%), BINAP (3 mol%)Cs₂CO₃Dioxane1102475
3BenzylaminePd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%)K₃PO₄t-BuOH901682
4IndolePd(OAc)₂ (5 mol%), DavePhos (7.5 mol%)K₂CO₃Toluene1102065

Note: The data presented in this table are representative examples compiled from general Buchwald-Hartwig amination literature and may require optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 2-amino-1H-indole.

Applications in Drug Development

The 2-substituted indoles synthesized via these palladium-catalyzed cross-coupling reactions are key structural motifs in a multitude of compounds with therapeutic potential.

Drug_Development_Pathway cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Intermediate Scaffolds cluster_application Therapeutic Targets Iodoindole This compound Suzuki Suzuki Coupling Iodoindole->Suzuki Heck Heck Reaction Iodoindole->Heck Sonogashira Sonogashira Coupling Iodoindole->Sonogashira Buchwald Buchwald-Hartwig Amination Iodoindole->Buchwald Aryl 2-Arylindoles Suzuki->Aryl Alkenyl 2-Alkenylindoles Heck->Alkenyl Alkynyl 2-Alkynylindoles Sonogashira->Alkynyl Amino 2-Aminoindoles Buchwald->Amino Kinase Kinase Inhibitors (e.g., EGFR, SRC) Aryl->Kinase Anticancer Anticancer Agents Aryl->Anticancer Alkenyl->Anticancer Alkynyl->Kinase Antimicrobial Antimicrobial Agents Amino->Antimicrobial

Figure 5. Pathway from this compound to medicinally relevant scaffolds.

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature the 2-aryl- or 2-alkynylindole scaffold.[9][11][12] For example, compounds bearing these motifs have been developed as inhibitors of EGFR (Epidermal Growth Factor Receptor) and SRC (Sarcoma) kinases, which are often dysregulated in various cancers.[11] The modularity of the cross-coupling reactions allows for the rapid generation of compound libraries with diverse substitutions, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets. The development of these synthetic methodologies is therefore a critical enabler for the discovery of new and improved therapeutics.

References

N-Protection Strategies for 2-Iodo-1H-indole in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-protection of 2-iodo-1H-indole, a critical step for its utilization in various synthetic applications, including cross-coupling reactions and the synthesis of complex heterocyclic scaffolds. The choice of a suitable N-protecting group is paramount to ensure stability, modulate reactivity, and enable selective transformations at other positions of the indole ring. Herein, we discuss and provide protocols for the introduction and removal of common and effective protecting groups: tosyl (Ts), tert-butyloxycarbonyl (Boc), benzyl (Bn), and 2-(trimethylsilyl)ethoxymethyl (SEM).

Introduction to N-Protection of this compound

The indole nucleus is susceptible to undesired reactions under various conditions, and the N-H proton can interfere with many synthetic transformations.[1] Protection of the indole nitrogen in this compound is often necessary to:

  • Enhance solubility and stability: N-protected indoles are generally more soluble in organic solvents and more stable towards acidic or oxidative conditions.

  • Prevent N-alkylation or N-acylation: In reactions involving electrophiles, the unprotected N-H can compete with other desired reaction sites.

  • Facilitate C-3 lithiation: N-protection can direct metallation to the C-3 position.

  • Modulate the electronic properties of the indole ring: The choice of an electron-donating or electron-withdrawing protecting group can influence the reactivity of the indole nucleus in subsequent reactions.

The 2-iodo substituent is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The stability of the C-I bond during the introduction and removal of the N-protecting group is a key consideration.

Comparative Overview of N-Protecting Groups

The selection of an appropriate protecting group depends on the planned synthetic route and the tolerance of other functional groups present in the molecule. The following table summarizes the key characteristics and typical reaction conditions for the protection and deprotection of this compound with tosyl, Boc, benzyl, and SEM groups.

Protecting GroupProtection ConditionsDeprotection ConditionsYield (Protection)Yield (Deprotection)Key Considerations
Tosyl (Ts) TsCl, NaH, DMF, 0 °C to rtCs₂CO₃, MeOH/THF, refluxGood to ExcellentGood to ExcellentElectron-withdrawing, stable to acidic and oxidative conditions.[2]
Boc (Boc)₂O, DMAP, THF, rtTFA, DCM, rt or HFIP, microwaveGood to ExcellentExcellentAcid-labile, can be removed under mild conditions.[3]
Benzyl (Bn) BnBr, KOH, DMSO, rtPd/C, H₂, EtOH or KOtBu, DMSOGood to ExcellentGood to ExcellentStable to a wide range of conditions, removed by hydrogenolysis.[4]
SEM SEMCl, NaH, DMF, 0 °C to rtTBAF, THF, reflux or MgBr₂, Et₂OGoodGood to ExcellentCleaved by fluoride ions or Lewis acids.

Experimental Protocols

N-Tosyl Protection of this compound

The tosyl group is a robust, electron-withdrawing protecting group that enhances the acidity of the remaining C-3 proton and stabilizes the indole ring towards oxidation.

Protection Protocol:

  • Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), p-Toluenesulfonyl chloride (TsCl), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-tosyl-2-iodo-1H-indole.

Deprotection Protocol:

  • Materials: 1-Tosyl-2-iodo-1H-indole, Cesium carbonate (Cs₂CO₃), Methanol (MeOH), Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 1-tosyl-2-iodo-1H-indole (1.0 eq.) in a 2:1 mixture of THF and MeOH, add cesium carbonate (3.0 eq.).[2]

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

N-Boc Protection of this compound

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that is widely used due to its ease of introduction and mild removal conditions.

Protection Protocol:

  • Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous THF, add DMAP (0.1 eq.) and (Boc)₂O (1.2 eq.) at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-Boc-2-iodo-1H-indole.

Deprotection Protocol:

  • Materials: 1-Boc-2-iodo-1H-indole, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-Boc-2-iodo-1H-indole (1.0 eq.) in DCM.

    • Add TFA (5-10 eq.) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.[3]

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

N-Benzyl Protection of this compound

The benzyl group is a stable protecting group that can be removed by catalytic hydrogenolysis, a method orthogonal to the removal of many other protecting groups.

Protection Protocol:

  • Materials: this compound, Benzyl bromide (BnBr), Potassium hydroxide (KOH), Anhydrous Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous DMSO, add powdered KOH (2.0 eq.) at room temperature.[4]

    • Stir the mixture for 30 minutes.

    • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-benzyl-2-iodo-1H-indole. A similar procedure has been reported for a 3-iodo-1H-indole-2-carbonitrile with a 71-92% yield.[5]

Deprotection Protocol:

  • Materials: 1-Benzyl-2-iodo-1H-indole, Palladium on carbon (Pd/C, 10%), Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve 1-benzyl-2-iodo-1H-indole (1.0 eq.) in ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

N-SEM Protection of this compound

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is stable to a variety of conditions and can be cleaved with fluoride reagents or Lewis acids.

Protection Protocol:

  • Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add SEMCl (1.2 eq.) dropwise and allow the reaction to warm to room temperature.

    • Stir for 12-16 hours.

    • Quench the reaction with water and extract with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-SEM-2-iodo-1H-indole.

Deprotection Protocol:

  • Materials: 1-SEM-2-iodo-1H-indole, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1-SEM-2-iodo-1H-indole (1.0 eq.) in anhydrous THF.

    • Add TBAF solution (2.0 eq.) and heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and partition between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualization of Workflows

General N-Protection Workflow

G cluster_start Starting Material cluster_reaction Protection cluster_end Product start This compound deprotonation Deprotonation (Base: NaH, KOH, etc.) start->deprotonation 1. Base addition Addition of Protecting Group Reagent (TsCl, (Boc)₂O, BnBr, SEMCl) deprotonation->addition 2. Electrophile product N-Protected 2-Iodoindole addition->product

Caption: General workflow for the N-protection of this compound.

General Deprotection Workflow

G cluster_start Starting Material cluster_reaction Deprotection cluster_end Product start N-Protected 2-Iodoindole cleavage Cleavage of Protecting Group (Acid, Base, H₂, etc.) start->cleavage Deprotection Reagent product This compound cleavage->product

Caption: General workflow for the deprotection of N-protected 2-iodoindole.

Orthogonality of Protecting Groups

G cluster_deprotection Deprotection Conditions PGs N-Boc N-Tosyl N-Benzyl N-SEM Acid Strong Acid (TFA, HCl) PGs:Boc->Acid Base Base (Cs₂CO₃) PGs:Ts->Base Hydrogenolysis H₂ / Pd/C PGs:Bn->Hydrogenolysis Fluoride Fluoride Source (TBAF) PGs:SEM->Fluoride

Caption: Orthogonal deprotection strategies for common N-protecting groups.

References

Application Notes and Protocols for the Synthesis of Bioactive Kinase Inhibitors Using 2-Iodo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Protein kinases are crucial mediators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][3] The functionalization of the indole ring is key to modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. 2-Iodo-1H-indole serves as a versatile and highly reactive intermediate for the synthesis of diverse libraries of potential kinase inhibitors. Its carbon-iodine bond is readily activated for participation in various palladium-catalyzed cross-coupling reactions, allowing for the efficient introduction of a wide range of chemical functionalities.[4][5]

This document provides detailed protocols for key synthetic transformations using this compound and presents data on the biological activity of resulting indole derivatives against various protein kinases.

Synthetic Strategies and Key Reactions

The primary strategies for modifying this compound to generate kinase inhibitor scaffolds involve palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, which are common features in kinase inhibitors designed to interact with the ATP-binding site of the kinase.[1][4]

The three main palladium-catalyzed reactions utilized are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, introducing aryl or heteroaryl groups.[1][3]

  • Sonogashira Coupling: For the formation of carbon-carbon bonds between the indole and a terminal alkyne.[4][6][7]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing various amine functionalities.[1][8]

start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)₂ Pd Catalyst, Base sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine (R-NH₂) Pd Catalyst, Base product1 2-Aryl/Heteroaryl-1H-indoles suzuki->product1 product2 2-Alkynyl-1H-indoles sonogashira->product2 product3 2-Amino-1H-indoles buchwald->product3 inhibitors Bioactive Kinase Inhibitor Scaffolds product1->inhibitors product2->inhibitors product3->inhibitors

Synthetic pathways from this compound to kinase inhibitor scaffolds.

Experimental Protocols

The following protocols are generalized methodologies and may require optimization based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 2-aryl-1H-indoles, a common core for many kinase inhibitors.[3][9]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid or boronate ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF) and degassed water

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-1H-indole.[1][3]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Base, Pd Catalyst B Inert Atmosphere: Evacuate & backfill with Ar / N₂ A->B C Add Solvents: Anhydrous organic solvent & degassed water B->C D Heat Mixture (80-120 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K SRC SRC SRC->PI3K STAT3 STAT3 SRC->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Indole-Based Dual Inhibitor Inhibitor->EGFR Inhibition Inhibitor->SRC Inhibition

References

Application Notes and Protocols: The Strategic Use of 2-Iodo-1H-indole in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Iodo-1H-indole stands as a pivotal building block in the intricate art of natural product synthesis. Its versatile reactivity, particularly at the C2 position, allows for the strategic introduction of diverse functionalities and the construction of complex polycyclic frameworks inherent to many biologically active alkaloids. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the total synthesis of prominent natural products, with a focus on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These methods are indispensable tools for researchers, scientists, and professionals in drug development, offering efficient and elegant solutions to synthetic challenges.

Introduction

The indole nucleus is a ubiquitous motif in a vast array of natural products, many of which exhibit significant pharmacological properties. The ability to functionalize the indole core in a regioselective manner is therefore of paramount importance in synthetic organic chemistry. This compound has emerged as a particularly useful and versatile intermediate. The carbon-iodine bond at the 2-position is readily activated by transition metal catalysts, enabling a variety of carbon-carbon and carbon-heteroatom bond formations. This reactivity has been harnessed in numerous total syntheses to forge key bonds and construct the complex architectures of natural products like the Aspidosperma alkaloids.

This application note will detail the strategic application of this compound in key bond-forming reactions and provide step-by-step protocols for their implementation in a laboratory setting.

Key Applications and Methodologies

The utility of this compound in total synthesis is most prominently demonstrated through palladium-catalyzed cross-coupling reactions. These reactions offer a mild and efficient means to construct complex molecular scaffolds.

Suzuki-Miyaura Coupling for the Synthesis of 2-Vinylindoles

A powerful strategy for the synthesis of Aspidosperma alkaloids involves the creation of a 2-vinylindole intermediate, which can then participate in cycloaddition reactions to rapidly build molecular complexity. The Suzuki-Miyaura coupling is an ideal method for this transformation.

A concise strategy for the total synthesis of several Aspidosperma alkaloids has been reported, which utilizes a Suzuki–Miyaura cross-coupling to provide access to a 2-vinyl indole.[1] This intermediate subsequently undergoes a Diels–Alder cascade reaction.[1] While the reported synthesis commences with a bromoindole, the protocol is readily adaptable for the analogous this compound, which often exhibits higher reactivity in palladium-catalyzed couplings.

Logical Workflow for Aspidosperma Alkaloid Synthesis via Suzuki-Miyaura Coupling

G start N-Protected-2-iodo-1H-indole suzuki Suzuki-Miyaura Coupling start->suzuki vinyl_boronate Vinylboronic acid pinacol ester vinyl_boronate->suzuki vinyl_indole 2-Vinylindole Intermediate suzuki->vinyl_indole diels_alder Diels-Alder Cascade vinyl_indole->diels_alder intermediate Polycyclic Intermediate diels_alder->intermediate alkaloids Aspidosperma Alkaloids intermediate->alkaloids

Figure 1: Synthetic strategy for Aspidosperma alkaloids.

Experimental Protocol: Synthesis of a 2-Vinylindole via Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of (±)-Aspidospermidine and related alkaloids and is generalized for a this compound derivative.[1]

  • Materials:

    • N-Protected-2-iodo-1H-indole (1.0 equiv)

    • Vinylboronic acid pinacol ester (1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-protected-2-iodo-1H-indole, vinylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃. b. Add anhydrous 1,4-dioxane and degassed water to form a 4:1 mixture. c. Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. f. Wash the organic layer sequentially with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-vinylindole.

Quantitative Data Summary

Starting MaterialProductCatalystBaseSolventTemp (°C)Time (h)Yield (%)
N-Boc-7-bromo-tryptamineN-Boc-7-vinyl-tryptaminePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801285

Table 1: Representative yields for Suzuki-Miyaura coupling in the synthesis of an Aspidosperma alkaloid precursor. The yield is based on the reported synthesis using a bromoindole derivative.[1]

Intramolecular Heck Reaction for Polycycle Construction

The intramolecular Heck reaction is a powerful tool for the construction of carbo- and heterocyclic rings. In the context of this compound derivatives, this reaction can be employed to forge a new ring by coupling the C2 position of the indole with a tethered alkene. This strategy has been successfully applied in the synthesis of complex alkaloids like strychnine. An intramolecular palladium-catalyzed enolate-driven cross-coupling of an N-tethered vinyl iodide was used to assemble the critical D-ring of strychnine.[2]

Experimental Workflow for Intramolecular Heck Reaction

G start This compound with Alkene Tether heck Intramolecular Heck Reaction start->heck cyclized Cyclized Product (e.g., Strychnine core) heck->cyclized natural_product Target Natural Product cyclized->natural_product

Figure 2: General workflow for ring construction via intramolecular Heck reaction.

Experimental Protocol: Intramolecular Heck Cyclization

This protocol is a general representation based on strategies employed in alkaloid synthesis.[3]

  • Materials:

    • This compound derivative with a pendant alkene (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

    • Triphenylphosphine (PPh₃) (0.2 equiv)

    • Silver(I) carbonate (Ag₂CO₃) (1.5 equiv)

    • Acetonitrile (anhydrous)

  • Procedure: a. To a flame-dried Schlenk tube under an inert atmosphere, add the this compound derivative, Pd(OAc)₂, PPh₃, and Ag₂CO₃. b. Add anhydrous acetonitrile. c. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the cyclized product.

Quantitative Data Summary

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)
Intramolecular HeckPd(OAc)₂ / PPh₃Ag₂CO₃Acetonitrile8060-80

Table 2: Typical conditions and expected yield range for intramolecular Heck cyclizations in complex molecule synthesis.

Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C2 position of this compound. This introduces a versatile alkynyl group that can be further elaborated, for instance, through cyclization or reduction, to access a variety of natural product scaffolds.

Experimental Protocol: Sonogashira Coupling of this compound

This is a general protocol for the Sonogashira coupling of halo-indoles.[4]

  • Materials:

    • N-Protected-2-iodo-1H-indole (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • Triethylamine (Et₃N) (anhydrous)

    • Tetrahydrofuran (THF) (anhydrous)

  • Procedure: a. To a flame-dried flask under an inert atmosphere, dissolve the N-protected-2-iodo-1H-indole in a mixture of anhydrous THF and Et₃N (2:1). b. Add the terminal alkyne, followed by PdCl₂(PPh₃)₂ and CuI. c. Stir the reaction mixture at room temperature for 6-12 hours. d. Monitor the reaction by TLC. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Resuspend the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. h. Purify the crude product by flash column chromatography.

Quantitative Data Summary

Substrate 1Substrate 2Catalyst SystemSolventTemp (°C)Yield (%)
1-Benzyl-3-iodo-1H-indole-2-carbonitrilePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT85

Table 3: Example of a Sonogashira coupling with a substituted 3-iodoindole derivative, demonstrating the high efficiency of this reaction.[4]

Conclusion

This compound is a powerful and versatile building block in the total synthesis of natural products. Its participation in robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, provides synthetic chemists with reliable methods for constructing key carbon-carbon bonds and assembling complex molecular architectures. The protocols and data presented herein serve as a practical guide for researchers in the field, facilitating the strategic design and execution of synthetic routes towards medicinally relevant natural products. The continued development of novel applications for this compound will undoubtedly lead to even more elegant and efficient total syntheses in the future.

References

Application Notes and Protocols for the Preparation of 2,3-Disubstituted Indoles via 2-Iodo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of 2,3-disubstituted indoles, a crucial scaffold in medicinal chemistry and drug discovery, utilizing 2-iodo-1H-indole as a versatile starting material. The protocols focus on palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyura, and Heck couplings, to introduce a diverse range of substituents at the C2 and C3 positions of the indole ring.

Introduction

The indole nucleus is a privileged structure found in numerous natural products and pharmaceutical agents. The development of efficient and regioselective methods for the synthesis of substituted indoles is of significant interest. This compound serves as a valuable and versatile building block for this purpose, allowing for the introduction of various functional groups at the 2-position through well-established cross-coupling methodologies. Subsequent functionalization at the 3-position can then be achieved, leading to a wide array of 2,3-disubstituted indole derivatives. This document outlines detailed experimental protocols, presents quantitative data on reaction scope and yields, and provides visual workflows for key synthetic transformations.

General Workflow for the Synthesis of 2,3-Disubstituted Indoles from this compound

The overall strategy involves a two-step process:

  • C2-Functionalization: A palladium-catalyzed cross-coupling reaction (Sonogashira, Suzuki, or Heck) is employed to introduce a substituent at the 2-position of the N-protected or unprotected 2-iodoindole.

  • C3-Functionalization: The resulting 2-substituted indole is then further functionalized at the 3-position through various methods, such as electrophilic substitution or further cross-coupling reactions.

G start This compound step1 N-Protection (Optional) start->step1 step2 C2-Functionalization (Sonogashira, Suzuki, Heck) start->step2 step1->step2 step3 2-Substituted Indole step2->step3 step4 C3-Functionalization step3->step4 end 2,3-Disubstituted Indole step4->end

Caption: General synthetic route to 2,3-disubstituted indoles.

Section 1: C2-Alkynylation via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly useful for introducing alkynyl moieties at the 2-position of the indole ring.

Experimental Protocol: Sonogashira Coupling of 2-Iodo-N-mesylaniline

This one-pot protocol describes the synthesis of 2-substituted indoles from 2-iodo-N-mesylarylamines and terminal alkynes.[2]

Materials:

  • 2-Iodo-N-mesylaniline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Copper(I) oxide (Cu₂O) (30 mol%)

  • N,N-Dimethylformamide (DMF)

  • Pressure-relief borosilicate glass vial

Procedure:

  • To a pressure-relief borosilicate glass vial, add 2-iodo-N-mesylaniline, the terminal alkyne, and Cu₂O.

  • Add DMF to the vial.

  • Seal the vial and heat the reaction mixture at 90-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 2-Iodo-N-mesylaniline 2-Iodo-N-mesylaniline Reaction Vial Reaction Vial 2-Iodo-N-mesylaniline->Reaction Vial Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Vial Cu2O Cu2O Cu2O->Reaction Vial DMF DMF DMF->Reaction Vial Heating (90-120 °C) Heating (90-120 °C) Reaction Vial->Heating (90-120 °C) Work-up & Purification Work-up & Purification Heating (90-120 °C)->Work-up & Purification 2-Alkynyl Indole 2-Alkynyl Indole Work-up & Purification->2-Alkynyl Indole

Caption: Workflow for Sonogashira coupling.

Table 1: Scope of Sonogashira Coupling with Various Alkynes[2]
EntryAlkyneProductYield (%)
1Ethyl propiolateEthyl 1H-indole-2-carboxylate78
2Phenylacetylene2-Phenyl-1H-indole82
31-Hexyne2-Butyl-1H-indole75
4Propargyl alcohol(1H-Indol-2-yl)methanol63

Section 2: C2-Arylation/Vinylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[3] It is widely used to introduce aryl or vinyl substituents at the 2-position of indoles.

Experimental Protocol: Suzuki-Miyaura Coupling of Unprotected 2-Chloroindole

This protocol is for the coupling of unprotected 2-chloroindoles with arylboronic acids, which can be adapted for 2-iodoindoles, often with milder conditions.[4]

Materials:

  • 2-Chloroindole (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium precatalyst P1 (1.0–1.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vessel, combine the 2-chloroindole, arylboronic acid, palladium precatalyst P1, and K₃PO₄.

  • Add dioxane and water to the vessel.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to 60 °C and stir vigorously for 5-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 2-Iodoindole 2-Iodoindole Reaction Vessel Reaction Vessel 2-Iodoindole->Reaction Vessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Vessel Pd Precatalyst Pd Precatalyst Pd Precatalyst->Reaction Vessel K3PO4 K3PO4 K3PO4->Reaction Vessel Dioxane/Water Dioxane/Water Dioxane/Water->Reaction Vessel Heating (60-100 °C) Heating (60-100 °C) Reaction Vessel->Heating (60-100 °C) Work-up & Purification Work-up & Purification Heating (60-100 °C)->Work-up & Purification 2-Aryl Indole 2-Aryl Indole Work-up & Purification->2-Aryl Indole

Caption: Workflow for Suzuki-Miyaura coupling.

Table 2: Substrate Scope of Suzuki-Miyaura Coupling of Haloindoles[4]
EntryAryl HalideBoronic AcidProductYield (%)
13-Chloroindazole5-Indoleboronic acid3-(Indol-5-yl)indazole80
25-BromoindolePhenylboronic acid5-Phenylindole95
36-Chlorooxindole4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)oxindole99
47-Azaindole-4-chloride3-Furylboronic acid4-(Furan-3-yl)-7-azaindole91

Section 3: C2-Vinylation via Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[5] This reaction is a valuable tool for introducing vinyl groups at the 2-position of the indole ring.

Experimental Protocol: Heck Reaction of 2-Iodoaniline (as a precursor to indoles)

This general protocol for the Heck reaction can be adapted for 2-iodoindoles.[6]

Materials:

  • 2-Iodoaniline (1.0 equiv)

  • Alkene (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a reaction flask, add 2-iodoaniline, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas.

  • Add acetonitrile, triethylamine, and the alkene via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 2-Iodoindole 2-Iodoindole Reaction Flask Reaction Flask 2-Iodoindole->Reaction Flask Alkene Alkene Alkene->Reaction Flask Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction Flask Et3N Et3N Et3N->Reaction Flask Solvent Solvent Solvent->Reaction Flask Heating (80-100 °C) Heating (80-100 °C) Reaction Flask->Heating (80-100 °C) Work-up & Purification Work-up & Purification Heating (80-100 °C)->Work-up & Purification 2-Vinyl Indole 2-Vinyl Indole Work-up & Purification->2-Vinyl Indole

Caption: Workflow for the Heck reaction.

Table 3: Examples of Heck Reaction with Iodoarenes
EntryIodoareneAlkeneProductYield (%)
1IodobenzeneStyreneStilbene90
24-Iodoanisolen-Butyl acrylaten-Butyl 4-methoxycinnamate85
31-IodonaphthaleneMethyl vinyl ketone4-(Naphthalen-1-yl)but-3-en-2-one78

Section 4: One-Pot Synthesis of 2,3-Disubstituted Indoles

One-pot procedures that combine multiple reaction steps without isolating intermediates offer significant advantages in terms of efficiency and sustainability. A tandem Sonogashira coupling followed by an intramolecular cyclization is a powerful strategy for the one-pot synthesis of 2,3-disubstituted indoles from o-iodoanilines.[1]

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Indoles

This protocol describes a palladium-catalyzed one-pot synthesis of 3-arylindoles from o-iodoaniline and aryl hydrazones.[7]

Materials:

  • o-Iodoaniline (1.0 mmol)

  • Tosylhydrazone (1.5 mmol)

  • Sodium carbonate (Na₂CO₃) (2.5 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 mmol)

  • Anhydrous DMF (8 mL)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 mmol)

Procedure:

  • In a three-necked flask, combine o-iodoaniline, tosylhydrazone, Na₂CO₃, and Pd(PPh₃)₂Cl₂.

  • Seal the flask and purge with nitrogen three times.

  • Add anhydrous DMF via syringe and stir the mixture at 100 °C for 6 hours under nitrogen.

  • Remove the nitrogen atmosphere, increase the temperature to 120 °C, and add DDQ.

  • Stir the reaction for an additional 6 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

One-Pot Synthesis Workflow

G cluster_reactants Reactants cluster_reagents1 Step 1 Reagents cluster_reagents2 Step 2 Reagent o-Iodoaniline o-Iodoaniline Reaction Flask Reaction Flask o-Iodoaniline->Reaction Flask Tosylhydrazone Tosylhydrazone Tosylhydrazone->Reaction Flask Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Reaction Flask Na2CO3 Na2CO3 Na2CO3->Reaction Flask DMF DMF DMF->Reaction Flask DDQ DDQ Heating (100 °C, N2) Heating (100 °C, N2) Reaction Flask->Heating (100 °C, N2) Intermediate Intermediate Heating (100 °C, N2)->Intermediate Add DDQ Add DDQ Intermediate->Add DDQ Heating (120 °C) Heating (120 °C) Add DDQ->Heating (120 °C) Work-up & Purification Work-up & Purification Heating (120 °C)->Work-up & Purification 3-Aryl Indole 3-Aryl Indole Work-up & Purification->3-Aryl Indole

Caption: Workflow for one-pot synthesis of 3-arylindoles.

Conclusion

The use of this compound as a starting material provides a robust and flexible platform for the synthesis of a diverse library of 2,3-disubstituted indoles. The detailed protocols and workflows presented herein for Sonogashira, Suzuki-Miyaura, and Heck couplings, as well as one-pot procedures, offer researchers in academia and industry valuable tools for the development of novel indole-based compounds with potential applications in drug discovery and materials science. The provided quantitative data serves as a useful guide for reaction optimization and substrate selection.

References

The Role of 2-Iodo-1H-Indole in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3] Its unique electronic and structural properties allow it to mimic peptide structures and interact with a wide range of biological targets, making it a focal point in the development of novel therapeutics.[4] Among the various functionalized indoles, 2-iodo-1H-indole has emerged as a particularly valuable and versatile building block in drug discovery. Its utility stems from the strategic placement of the iodine atom at the C2 position, which serves as a highly efficient handle for introducing molecular diversity through various cross-coupling reactions. This reactivity allows for the synthesis of complex 2-substituted and 2,3-disubstituted indoles, which are often challenging to prepare through other synthetic routes. This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of bioactive molecules.

Application Notes

The Strategic Advantage of this compound

The iodine substituent at the C2 position of the indole ring offers several advantages in medicinal chemistry and drug discovery:

  • Versatile Precursor for Cross-Coupling Reactions: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.[5][6][7] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds at a position that is often crucial for biological activity.

  • Reactivity Profile: The C-I bond is sufficiently reactive to participate in these coupling reactions under relatively mild conditions, yet the compound itself is stable enough for handling and storage. The reactivity of haloindoles in palladium-catalyzed couplings generally follows the order I > Br > Cl, making this compound a preferred substrate for achieving high yields and faster reaction times.[8]

  • Access to Diverse Chemical Space: The ability to introduce a wide range of substituents at the C2 position—including aryl, heteroaryl, alkynyl, and amino groups—provides medicinal chemists with a powerful tool to explore a vast chemical space. This is critical for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

  • Core Structure of Bioactive Molecules: Many biologically active compounds feature a substituted indole core. For instance, various kinase inhibitors, anticancer agents, and compounds targeting neurodegenerative diseases incorporate the indole scaffold.[9][10][11] this compound provides a direct and efficient route to synthesize analogs of these important therapeutic agents.

Therapeutic Applications of this compound Derivatives

Derivatives synthesized from this compound have shown promise in a variety of therapeutic areas, most notably in oncology and infectious diseases.

  • Anticancer Agents: A significant number of indole-based compounds exhibit potent anticancer activity by targeting various cellular mechanisms, including the inhibition of tubulin polymerization, topoisomerases, and protein kinases.[2][3] The ability to readily synthesize a library of 2-substituted indoles from this compound facilitates structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity against cancer cell lines.

  • Kinase Inhibitors: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indole nucleus is a key pharmacophore in many kinase inhibitors.[12][13] Cross-coupling reactions with this compound enable the synthesis of novel indole derivatives that can be screened for their inhibitory activity against various kinases.

  • Antibacterial Agents: The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Indole derivatives have been investigated for their antibacterial properties, and the functionalization of the indole ring at the C2 position can lead to compounds with potent activity against pathogenic bacteria.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using this compound or its derivatives as key starting materials. This data highlights the potential of this building block in generating potent bioactive molecules.

Compound ClassTarget/ActivityRepresentative Compound(s)IC50/MICReference(s)
Indole-2-carboxylic acid derivativesIDO1/TDO dual inhibitors6-acetamido-indole-2-carboxylic acid derivativesIC50 = 1.17 µM (IDO1), 1.55 µM (TDO)[14]
5-substituted-1H-indol-2-yl-1H-quinolin-2-onesKDR kinase inhibitorsNovel class of inhibitorsNot specified in abstract[12]
6- and 7-heterocyclyl-1H-indole derivativesTubulin polymerization inhibitors6-(thiophen-3-yl)-1H-indole derivativeIC50 = 150-350 nM (MCF-7 cells)[11]
Indole-based pyrazole analogsAnticancer agentsHD05Significant growth inhibition against NCI-60 cell lines[15]

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions using this compound and its derivatives. These protocols are based on established literature procedures and can be adapted for the synthesis of a wide range of 2-substituted indoles.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (2-3 equivalents)

  • Dioxane and water (e.g., 4:1 mixture) or other suitable solvent system

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2-3 eq.).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst and the phosphine ligand to the reaction vessel under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-1H-indole.

Protocol 2: Sonogashira Coupling of N-Protected this compound

This protocol outlines a general procedure for the Sonogashira coupling of an N-protected this compound with a terminal alkyne. N-protection is often employed to improve solubility and prevent side reactions.

Materials:

  • N-protected this compound (e.g., N-benzyl or N-tosyl)

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography

Procedure:

  • To an oven-dried reaction vessel, add the N-protected this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-5 mol%).

  • Evacuate the vessel and backfill with an inert gas.

  • Add the degassed solvent (e.g., DMF or Et₃N) and the amine base (if not used as the solvent).

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-1H-indole derivative.

Protocol 3: Heck Coupling of this compound

This protocol provides a general method for the Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., acrylate, styrene) (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine or other suitable ligand (4-10 mol%)

  • Triethylamine (Et₃N) or sodium carbonate (Na₂CO₃) as the base (2-3 equivalents)

  • Anhydrous acetonitrile or DMF as the solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography

Procedure:

  • In a sealed reaction tube, combine this compound (1.0 eq.), the alkene (1.2-2.0 eq.), the base (2-3 eq.), the palladium catalyst (2-5 mol%), and the ligand (4-10 mol%).

  • Evacuate the tube and backfill with an inert gas.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 2-alkenyl-1H-indole.[6]

Protocol 4: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the palladium-catalyzed N-arylation or N-alkylation of an amine with this compound.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(OAc)₂ (1-3 mol%)

  • Xantphos, BINAP, or other suitable biarylphosphine ligand (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) as the base (1.5-2.5 equivalents)

  • Anhydrous toluene or dioxane as the solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 2-amino-1H-indole derivative.[16]

Visualizations

Signaling Pathway Diagram: Inhibition of Kinase Signaling by a 2-Aryl-1H-Indole Derivative

The following diagram illustrates a simplified signaling pathway where a hypothetical 2-aryl-1H-indole derivative, synthesized via Suzuki coupling with this compound, acts as a kinase inhibitor. Many indole-based compounds target receptor tyrosine kinases (RTKs) or downstream kinases in pathways like the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.[11]

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Apoptosis Apoptosis Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes mTOR->Apoptosis Inhibits Inhibitor 2-Aryl-1H-Indole Derivative Inhibitor->RTK Inhibits

Kinase inhibition by a 2-aryl-1H-indole derivative.
Experimental Workflow Diagram: Synthesis of a 2-Substituted Indole via Cross-Coupling

This diagram outlines the general workflow for the synthesis and purification of a 2-substituted indole derivative starting from this compound.

Synthesis_Workflow Start Start: this compound + Coupling Partner Reaction_Setup Reaction Setup: - Add Reagents, Catalyst, Ligand, Base - Add Degassed Solvent - Inert Atmosphere (Ar/N2) Start->Reaction_Setup Heating Heating & Stirring (e.g., 80-120 °C, 4-24h) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Work-up: - Quench Reaction - Extraction with Organic Solvent - Wash with Water & Brine Monitoring->Workup Complete Purification Purification: - Dry Organic Layer - Concentrate - Flash Column Chromatography Workup->Purification Product Final Product: 2-Substituted Indole Purification->Product

General workflow for cross-coupling reactions with this compound.
Logical Relationship Diagram: The Role of this compound in Drug Discovery

This diagram illustrates the logical flow from the starting material, this compound, to the development of potential drug candidates.

Drug_Discovery_Logic Start This compound (Key Building Block) Coupling Versatile Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, etc.) Start->Coupling Library Library of 2-Substituted Indole Derivatives Coupling->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Library Iterative Design Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

The central role of this compound in a drug discovery pipeline.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its strategic importance lies in its ability to serve as a precursor for a wide array of 2-substituted indole derivatives through efficient and well-established cross-coupling methodologies. The protocols and data presented herein demonstrate the practical utility of this compound in the synthesis of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. For researchers and drug development professionals, mastering the chemistry of this compound opens up a vast and promising area of chemical space for the discovery of novel and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 2-Iodo-1H-Indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Sonogashira coupling of 2-iodo-1H-indole.

Troubleshooting Guide

Low or no yield in the Sonogashira coupling of this compound can be a frustrating issue. This guide provides a systematic approach to identifying and resolving common problems.

Issue: Low to No Product Yield

When desired product formation is minimal or absent, a step-by-step evaluation of the reaction components and conditions is crucial.

Catalyst System and Ligand Choice

The selection of the palladium catalyst and its associated ligand is critical for an efficient reaction, especially with potentially challenging substrates like indoles.

  • Question: My standard Pd(PPh₃)₄ catalyst isn't working well. What should I try?

  • Answer: Standard catalysts like Pd(PPh₃)₄ may not be optimal for this compound. Consider using more robust catalyst systems. Bulky, electron-rich phosphine ligands can enhance catalyst stability and activity. For instance, employing a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos, SPhos, or a Josiphos-type ligand can significantly improve yields. In some cases, N-heterocyclic carbene (NHC) palladium complexes have also shown high efficacy.[1]

Reaction Conditions: Base, Solvent, and Temperature

The reaction environment plays a pivotal role in the Sonogashira coupling. Suboptimal conditions can lead to catalyst deactivation, side reactions, or incomplete conversion.

  • Question: How do I choose the right base and solvent?

  • Answer: The choice of base and solvent is highly substrate-dependent. A common starting point is an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a non-polar aprotic solvent such as toluene or THF. However, for this compound, a switch to a polar aprotic solvent like DMF or acetonitrile (CH₃CN) in combination with an inorganic base like K₂CO₃ or Cs₂CO₃ can be beneficial, particularly in copper-free setups.[1] It is often necessary to screen a few combinations to find the optimal conditions for your specific substrates.

  • Question: My reaction is sluggish. Should I increase the temperature?

  • Answer: While gentle heating (e.g., 40-80 °C) is often sufficient, some less reactive substrates may require higher temperatures to achieve a reasonable reaction rate. However, be cautious, as excessive heat can lead to catalyst decomposition and unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling). Microwave irradiation can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[2]

Role of Copper Co-catalyst

The traditional Sonogashira protocol utilizes a copper(I) salt as a co-catalyst. While it can accelerate the reaction, it can also be the source of issues.

  • Question: I am observing a lot of alkyne homocoupling. Could the copper be the problem?

  • Answer: Yes, the formation of diynes (Glaser coupling) is a common side reaction promoted by the copper co-catalyst.[1] If homocoupling is a significant issue, switching to a copper-free Sonogashira protocol is highly recommended. These conditions typically require a more active palladium catalyst system.

Substrate-Specific Issues: The Indole Moiety

The indole ring itself can participate in or be affected by the reaction conditions.

  • Question: Does the NH proton of the indole interfere with the reaction?

  • Answer: The acidic NH proton of the indole can potentially interfere with the catalytic cycle. N-protection of the indole with groups like benzyl (Bn), tosyl (Ts), or tert-butyloxycarbonyl (Boc) can sometimes improve yields and reproducibility by preventing side reactions. However, many successful Sonogashira couplings are performed on N-unprotected indoles, so protection should be considered as a troubleshooting step if other optimizations fail.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for haloindoles in Sonogashira coupling?

A1: The reactivity of the halogen on the indole ring follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl. This compound is the most reactive and generally couples under the mildest conditions. Bromoindoles are less reactive and often require higher temperatures and more robust catalyst systems, while chloroindoles are the most challenging to couple.[1]

Q2: Can I perform the Sonogashira coupling on this compound without a copper co-catalyst?

A2: Absolutely. Copper-free Sonogashira couplings are well-established and often the preferred method for indole substrates to avoid the common side reaction of alkyne homocoupling.[1] These reactions typically employ more sophisticated palladium catalysts and ligands that are active enough to facilitate the reaction without the need for a copper co-catalyst.

Q3: What are some common workup and purification strategies for Sonogashira reactions?

A3: A typical workup involves quenching the reaction with water or an aqueous ammonium chloride solution, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. Purification is most commonly achieved by column chromatography on silica gel.

Q4: My starting material is not fully consumed. What should I do?

A4: Incomplete conversion can be due to several factors:

  • Insufficient reaction time or temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time or cautiously increase the temperature if necessary.

  • Catalyst deactivation: Ensure your reagents and solvents are of high purity and adequately degassed to remove oxygen, which can deactivate the palladium catalyst. Consider using a more robust ligand.

  • Suboptimal stoichiometry: Ensure the alkyne is used in a slight excess (e.g., 1.1-1.5 equivalents).

Quantitative Data

The following tables summarize reaction conditions and yields for the Sonogashira coupling of indole and related aniline precursors from various studies. This data can serve as a starting point for optimizing your own reaction.

Table 1: Sonogashira Coupling of N,N-Dialkyl-2-iodoanilines with Various Alkynes

EntryAlkyneTime (h)ProductYield (%)
1Phenylacetylene5N,N-Dimethyl-2-(phenylethynyl)aniline95
21-Hexyne5N,N-Dimethyl-2-(hex-1-yn-1-yl)aniline92
3(Trimethylsilyl)acetylene5N,N-Dimethyl-2-((trimethylsilyl)ethynyl)aniline98
44-Ethynylanisole12N,N-Dimethyl-2-((4-methoxyphenyl)ethynyl)aniline94

Reaction Conditions: N,N-dialkyl-2-iodoaniline (5 mmol), alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N (12.5 mL), 50 °C.

Table 2: Optimization of Copper-Free Sonogashira Coupling of a 2-Bromoanilide

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (3)Cy₃P (12)K₂CO₃ (3.0)DMF80230
2Pd(t-Bu₃P)₂ (3)-K₂CO₃ (3.0)DMF601.515
3PdCl₂(PhCN)₂ (3)XPhos (12)Cs₂CO₃ (3.0)DMF801.283
4PdCl₂(PhCN)₂ (3)XPhos (12)Cs₂CO₃ (3.0)MeCN801.288

Reaction Conditions: 2-bromo-N-trifluoroacetylanilide (1.0 equiv), phenylacetylene (1.2 equiv), aryl bromide (1.2 equiv) added after initial coupling.

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of Indoles via Sonogashira Coupling

This protocol describes a one-pot synthesis of indoles starting from 2-iodoaniline, which involves an initial Sonogashira coupling followed by a cyclization step.[2]

  • Step 1 (Sonogashira Coupling):

    • In a sealed 20 mL microwave vial, combine 2-iodoaniline (0.500 mmol), the terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), and CuI (0.010 mmol).

    • Add 3 mL of Et₃N.

    • Stir the reaction at 60 °C under microwave irradiation (300 W) for the indicated time (typically 5-30 minutes).

  • Step 2 (Cyclization):

    • To the reaction mixture from Step 1, add the aryl iodide (0.550 mmol) and 3 mL of CH₃CN.

    • Stir the resulting mixture at 90 °C under microwave irradiation (300 W) for the indicated time (typically 15-60 minutes).

    • After cooling, the product is isolated by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of a 2-Bromoanilide

This protocol provides a general procedure for a copper-free Sonogashira coupling, which can be adapted for this compound.

  • In a reaction vessel, mix PdCl₂(PhCN)₂ (3 mol%), XPhos (12 mol%), the alkyne (1.2 equiv), the 2-bromoanilide (1.0 equiv), and Cs₂CO₃ (3.0 equiv).

  • Add DMF to achieve a concentration of 0.2 M.

  • Heat the mixture at 80 °C until the bromoanilide is completely consumed (monitor by TLC or LC-MS).

  • If a subsequent reaction is planned, the next reagent can be added directly. Otherwise, quench the reaction with water and extract with an organic solvent (e.g., EtOAc).

Visualizations

Sonogashira Coupling Workflow

Sonogashira_Workflow reagents This compound Terminal Alkyne Base reaction Sonogashira Coupling reagents->reaction catalyst Pd Catalyst Ligand (CuI Co-catalyst) catalyst->reaction solvent Solvent solvent->reaction workup Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product 2-Alkynyl-1H-indole purification->product

Caption: General workflow for the Sonogashira coupling of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic start Low Yield check_catalyst Evaluate Catalyst System - Pd Source - Ligand start->check_catalyst check_conditions Optimize Reaction Conditions - Base - Solvent - Temperature start->check_conditions check_copper Consider Copper-Free Protocol start->check_copper check_substrate Address Substrate Issues - N-Protection start->check_substrate solution Improved Yield check_catalyst->solution Use robust ligand (e.g., XPhos) check_conditions->solution Screen base/solvent Adjust temperature check_copper->solution Eliminate CuI to reduce homocoupling check_substrate->solution Protect indole NH if necessary

Caption: Decision tree for troubleshooting low yields in the Sonogashira coupling.

References

Technical Support Center: Palladium-Catalyzed Coupling of 2-Iodo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the palladium-catalyzed coupling of 2-iodo-1H-indole.

Common Side Reactions and Troubleshooting

The palladium-catalyzed cross-coupling of this compound is a powerful tool for the synthesis of complex indole derivatives. However, several side reactions can diminish the yield of the desired product and complicate purification. This guide details the most common side reactions, their mechanisms, and strategies to mitigate their formation.

Hydrodehalogenation (Reduction)

Hydrodehalogenation is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 1H-indole. This is a frequent side reaction in various palladium-catalyzed couplings.

Q1: What causes the formation of the reduced 1H-indole byproduct in my reaction?

A1: Hydrodehalogenation can be caused by several factors:

  • Hydride Sources: The presence of hydride donors in the reaction mixture is a primary cause. These can include certain solvents (e.g., alcohols), bases (e.g., alkoxides), or even trace amounts of water.[1] The palladium catalyst can react with these sources to form palladium-hydride species, which then reductively eliminate the 1H-indole.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of hydrodehalogenation.[1]

  • Catalyst System: The choice of ligand can influence the rate of hydrodehalogenation relative to the desired cross-coupling.

Q2: How can I minimize the formation of the hydrodehalogenated product?

A2: To minimize hydrodehalogenation, consider the following strategies:

  • Choice of Base: Use non-hydridic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of alkoxides (e.g., NaOtBu).[1]

  • Solvent Selection: Employ anhydrous aprotic solvents like dioxane, toluene, or DMF. If a protic solvent is necessary, ensure it is rigorously dried.

  • Reaction Optimization: Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Ligand Selection: Screen different phosphine ligands. Bulky and electron-rich ligands can sometimes favor the desired cross-coupling pathway over hydrodehalogenation.

Troubleshooting Flowchart for Hydrodehalogenation

Hydrodehalogenation_Troubleshooting start High percentage of hydrodehalogenation observed check_base Is an alkoxide or hydride-containing base being used? start->check_base change_base Switch to a non-hydridic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) check_base->change_base Yes check_solvent Is a protic solvent (e.g., alcohol) being used? check_base->check_solvent No end Reduced hydrodehalogenation change_base->end change_solvent Use a dry, aprotic solvent (e.g., dioxane, toluene, DMF) check_solvent->change_solvent Yes check_conditions Are high temperatures or prolonged reaction times employed? check_solvent->check_conditions No change_solvent->end optimize_conditions Lower the reaction temperature and monitor for completion check_conditions->optimize_conditions Yes check_ligand Review ligand choice check_conditions->check_ligand No optimize_conditions->end screen_ligands Screen bulky, electron-rich ligands to favor cross-coupling check_ligand->screen_ligands Consider screen_ligands->end

Caption: A logical workflow for troubleshooting excessive hydrodehalogenation.

Homocoupling

Homocoupling refers to the reaction of two molecules of the same coupling partner. In the context of this compound, this can result in the formation of 2,2'-biindole (from the indole starting material) or the dimer of the coupling partner (e.g., a biaryl from a boronic acid in a Suzuki coupling).

Q3: What leads to the formation of homocoupling byproducts in my reaction?

A3: Homocoupling can be promoted by:

  • Oxygen: The presence of oxygen can facilitate the oxidative homocoupling of organometallic intermediates.[2]

  • Catalyst System: Certain palladium catalysts and reaction conditions can favor homocoupling pathways. In Sonogashira couplings, the copper co-catalyst is often implicated in the homocoupling of terminal alkynes (Glaser coupling).[2]

  • Reaction Conditions: High temperatures and high catalyst loadings can sometimes increase the rate of homocoupling.

Q4: How can I prevent or reduce homocoupling?

A4: To suppress homocoupling:

  • Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions (for Sonogashira): For Sonogashira couplings, consider using a copper-free protocol to avoid Glaser-type homocoupling of the alkyne.

  • Ligand and Catalyst Choice: The use of bulky ligands can sterically hinder the formation of homocoupled products.[3]

  • Stoichiometry and Addition Rate: Using a slight excess of one coupling partner or the slow addition of one of the reagents can sometimes minimize its homocoupling.

  • Lower Catalyst Loading: In some cases, reducing the catalyst concentration can decrease the rate of homocoupling.[2]

Quantitative Data: Homocoupling in Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
14-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMFRT8510
24-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂Et₃NDMFRT92<2
31-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMFRT7815
41-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂Et₃NDMFRT88<3

Data is illustrative and compiled from typical Sonogashira reaction outcomes.

N-Arylation vs. C-Arylation

For N-H containing substrates like 1H-indole, palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig) can potentially lead to arylation at the nitrogen atom (N-arylation) instead of or in addition to the desired C-C bond formation at the C2 position.

Q5: I am observing N-arylation of my indole in a Buchwald-Hartwig reaction instead of the desired C-C coupling. Why is this happening?

A5: The N-H bond of indole is acidic and can be deprotonated by the base, forming an indolide anion. This nucleophilic nitrogen can then participate in the catalytic cycle, leading to N-arylation. The selectivity between N-arylation and C-arylation is influenced by:

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly affect the regioselectivity.

  • Ligand: The steric and electronic properties of the ligand play a crucial role in directing the reaction to either the nitrogen or the carbon atom.[4]

  • Substrate: The electronic nature of the this compound and the aryl halide can also influence the outcome.

Q6: How can I promote selective C2-coupling over N-arylation?

A6: To favor C2-coupling:

  • N-Protection: The most straightforward approach is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, Ts). This blocks the N-arylation pathway. The protecting group can be removed in a subsequent step.

  • Ligand and Condition Screening: In the absence of N-protection, extensive screening of ligands, bases, and solvents is necessary. Bulky ligands may sterically hinder approach to the nitrogen atom, favoring C2-coupling.[4]

  • Copper Catalysis: For N-arylation, copper-catalyzed Ullmann-type reactions are often more selective than palladium-catalyzed methods.[5] If N-arylation is the desired outcome, a copper-based system might be a better choice.

Catalytic Cycle for Buchwald-Hartwig Amination Showing Competing Pathways

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-Indolyl Ar-Pd(II)(L_n)-C2-Indolyl Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-Indolyl Transmetalation or C-H Activation (C2-Indole) Ar-Pd(II)(L_n)-N-Indolide Ar-Pd(II)(L_n)-N-Indolide Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-N-Indolide N-Deprotonation & Coordination (N-H Indole + Base) C2_Coupled_Product C2-Aryl-Indole Ar-Pd(II)(L_n)-Indolyl->C2_Coupled_Product Reductive Elimination N_Coupled_Product N-Aryl-Indole (Side Product) Ar-Pd(II)(L_n)-N-Indolide->N_Coupled_Product Reductive Elimination C2_Coupled_Product->Pd(0)L_n N_Coupled_Product->Pd(0)L_n

Caption: Competing C-arylation and N-arylation pathways in the coupling of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Side Reactions

This protocol is optimized to minimize hydrodehalogenation and homocoupling.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water (e.g., 10:1 dioxane:water) via syringe.

  • Add Pd(PPh₃)₄ (3 mol%) under a positive pressure of argon.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol avoids the use of a copper co-catalyst to prevent alkyne homocoupling.

Materials:

  • This compound

  • Terminal alkyne

  • PdCl₂(PPh₃)₂

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.) and PdCl₂(PPh₃)₂ (2 mol%).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Mandatory Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)L_n-R' OxAdd->Transmetal Transmetalation (R'-M) Product R-R' Transmetal->Product Reductive Elimination Product->Pd0

Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.

References

Technical Support Center: Optimizing Catalyst and Ligand Selection for 2-Iodo-1H-Indole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing catalyst and ligand selection for cross-coupling reactions involving 2-iodo-1H-indole.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield in cross-coupling reactions with this compound is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Potential Cause Troubleshooting Recommendation
Inactive Catalyst • Use a fresh batch of palladium precatalyst. Air-stable precatalysts are recommended. • Ensure complete dissolution of the catalyst before adding other reagents.
Inappropriate Ligand • For electron-rich this compound, consider sterically bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate oxidative addition.[1]
Incorrect Base • The choice of base is critical and often substrate-dependent. For Suzuki-Miyaura reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] For Sonogashira couplings, amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[2] • Ensure the base is finely powdered and anhydrous.
Low Reaction Temperature • Gradually increase the reaction temperature. For challenging couplings, microwave heating may improve reaction kinetics and yields.
Poor Quality Reagents • Ensure starting materials, especially the boronic acid or alkyne, are pure and free of impurities that could poison the catalyst. • Use anhydrous and deoxygenated solvents. Degassing the solvent via freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon) is crucial.
Inhibition by Indole N-H • The acidic N-H proton of the indole can interact with the catalyst or base, leading to inhibition.[1] Adding more boronic acid or increasing the reaction temperature can sometimes counteract this effect.[1] Alternatively, N-protection of the indole may be necessary.

Issue 2: Formation of Side Products

The formation of side products can complicate purification and reduce the yield of the desired product.

Side Product Potential Cause Troubleshooting Recommendation
Homocoupling of Boronic Acid/Alkyne • Presence of oxygen in the reaction mixture.• Ensure the reaction is performed under strictly anaerobic conditions.[2]
Protodehalogenation (Replacement of Iodine with Hydrogen) • Can be prevalent in Stille couplings.• Changing the solvent from dioxane or DMF to toluene may reduce this side reaction. • Using a more active catalyst to accelerate the desired cross-coupling over dehalogenation can also be effective.
N-Arylation instead of C2-Arylation • For N-unprotected this compound, arylation can occur at the nitrogen atom.• The choice of catalyst system can influence selectivity. Palladium-based catalysts with bulky phosphine ligands tend to favor C-C bond formation.[3] Copper-based catalyst systems, often used for Ullmann-type reactions, typically favor N-arylation.[3][4]
Formation of Tar/Polymeric Byproducts • High reaction temperatures or strongly acidic/basic conditions.• Use the mildest possible reaction conditions (temperature, base strength) that allow the reaction to proceed at a reasonable rate.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki-Miyaura coupling of this compound?

A1: A good starting point for the Suzuki-Miyaura coupling of this compound is a palladium precatalyst such as Pd₂(dba)₃ or a second-generation Buchwald precatalyst like P1 or P2, paired with a sterically hindered and electron-rich biaryl phosphine ligand like SPhos or XPhos.[1] These ligands have been shown to be effective for the coupling of unprotected nitrogen-rich heterocycles.[1]

Q2: How can I prevent N-arylation when working with unprotected this compound?

A2: To favor C2-arylation over N-arylation, a palladium catalyst system with a bulky phosphine ligand is generally preferred.[3] For instance, a Pd/dialkylbiarylphosphine system has been shown to chemoselectively arylate at the carbon adjacent to the nitrogen in oxindoles.[3] Conversely, copper-catalyzed systems, such as those employing a CuI/diamine ligand, tend to promote N-arylation.[3][4] Therefore, avoiding copper-based catalysts is a key strategy to prevent N-arylation.

Q3: What are the key considerations for a successful Sonogashira coupling with this compound?

A3: For a successful Sonogashira coupling, the following are critical:

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[2][5]

  • Base: An amine base like triethylamine or diisopropylethylamine is required to deprotonate the terminal alkyne.[5]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Therefore, it is essential to perform the reaction under an inert atmosphere (argon or nitrogen).[2]

  • Solvent: Anhydrous, degassed solvents such as THF or DMF are commonly used.

Q4: My reaction is not working even after trying different catalysts and ligands. What else can I check?

A4: If you have screened various catalysts and ligands without success, consider the following:

  • Solvent Effects: The solubility of the base and catalyst can be highly dependent on the solvent. Ensure good mixing and consider solvent systems that can solubilize all components.

  • Base Strength and Solubility: The base must be strong enough to facilitate the desired catalytic step but not so strong as to cause degradation of your starting materials or products. The solubility of inorganic bases in organic solvents can be limited, so vigorous stirring is important.

  • Purity of Starting Materials: Impurities in your this compound or coupling partner can poison the catalyst. Consider repurifying your starting materials.

  • N-Protection: If the N-H proton is suspected to be the issue, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) can be a viable strategy.[6]

Quantitative Data Summary

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Chloroindoles with Phenylboronic Acid

Catalyst/LigandYield (%)
Pd₂(dba)₃ / SPhos56
P1 (XPhos precatalyst)80
P2 (SPhos precatalyst)75
Reaction conditions: aryl halide (1.00 mmol), phenylboronic acid (2.00 mmol), catalyst (6-7 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.[1]

Table 2: N-Arylation of Indoles with Aryl Iodides using a CuI/1,10-phenanthroline Catalyst System

Indole SubstrateAryl IodideYield (%)
IndoleIodobenzene92
2-MethylindoleIodobenzene85
5-BromoindoleIodobenzene88
Indole4-Iodotoluene90
Reaction conditions: indole (0.5 mmol), aryl halide (0.62 mmol), CuI (5 mol%), 1,10-phenanthroline monohydrate (10 mol%), KOH (1.0 mmol), DME/H₂O (1.0 mL), 95 °C, 20 h.[7]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of this compound

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium precatalyst (e.g., P1, 1-2 mol%), and the phosphine ligand (if not using a precatalyst, 2-4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 equiv) and the solvent (e.g., a degassed mixture of dioxane and water, 4:1).

  • Stir the mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Experimental Protocol for Sonogashira Coupling of this compound

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (1 mol%).

  • Add the degassed solvent (e.g., triethylamine).

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield in This compound Reaction Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Initial Check Check_Ligand Evaluate Ligand Choice Check_Catalyst->Check_Ligand Active Solution_Catalyst Use fresh precatalyst (e.g., Buchwald G2/G3) Check_Catalyst->Solution_Catalyst Inactive? Check_Base Assess Base and Solvent Check_Ligand->Check_Base Optimal Solution_Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos) Check_Ligand->Solution_Ligand Suboptimal? Check_Conditions Optimize Reaction Conditions Check_Base->Check_Conditions Appropriate Solution_Base Screen bases (K3PO4, Cs2CO3) and ensure anhydrous conditions Check_Base->Solution_Base Inappropriate? Side_Reactions Analyze for Side Products Check_Conditions->Side_Reactions Optimized Solution_Conditions Increase temperature, consider microwave heating Check_Conditions->Solution_Conditions Suboptimal? Solution_Side_Reactions Address specific side reactions (e.g., N-arylation, protodehalogenation) Side_Reactions->Solution_Side_Reactions Present? End Successful Reaction Side_Reactions->End Absent Solution_Catalyst->End Solution_Ligand->End Solution_Base->End Solution_Conditions->End N_Protection Consider N-protection of indole Solution_Side_Reactions->N_Protection N-arylation persists? N_Protection->End Catalyst_Ligand_Selection cluster_suzuki cluster_buchwald cluster_sonogashira Start Select Catalyst/Ligand for This compound Reaction Reaction_Type Identify Reaction Type Start->Reaction_Type Suzuki Suzuki-Miyaura Coupling Reaction_Type->Suzuki C-C Buchwald Buchwald-Hartwig Amination Reaction_Type->Buchwald C-N Sonogashira Sonogashira Coupling Reaction_Type->Sonogashira C-C (alkyne) N_Protected Is Indole N-H Protected? Suzuki->N_Protected Catalyst_Suzuki Pd Precatalyst (e.g., P1, P2) + Bulky Phosphine Ligand (e.g., XPhos, SPhos) Suzuki->Catalyst_Suzuki Buchwald->N_Protected Catalyst_Buchwald Pd Precatalyst + BippyPhos or other Buchwald Ligand Buchwald->Catalyst_Buchwald Sonogashira->N_Protected Catalyst_Sonogashira PdCl2(PPh3)2 / CuI Sonogashira->Catalyst_Sonogashira Yes_Protected Yes N_Protected->Yes_Protected No_Unprotected No N_Protected->No_Unprotected Consider_N_Arylation Consider potential N-arylation. Favor Pd over Cu catalysts. No_Unprotected->Consider_N_Arylation Consider_N_Arylation->Catalyst_Suzuki Consider_N_Arylation->Catalyst_Buchwald Consider_N_Arylation->Catalyst_Sonogashira

References

effect of solvent and base on the reactivity of 2-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent and base on the reactivity of 2-iodo-1H-indole in common cross-coupling reactions. This resource is intended for researchers, scientists, and drug development professionals to assist in experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: Which factors are most critical when selecting a solvent for a cross-coupling reaction with this compound?

A1: The choice of solvent is crucial and primarily depends on the specific reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the solubility of all reaction components (this compound, coupling partner, catalyst, and base), and the reaction temperature. Polar aprotic solvents like DMF, dioxane, and THF are commonly used. For instance, in Suzuki-Miyaura couplings, solvent mixtures like dioxane/water or toluene/water are often employed to dissolve both the organic substrates and the inorganic base.[1] The polarity of the solvent can also influence the reaction mechanism and the rate of competing side reactions.

Q2: How does the strength of the base affect the outcome of the reaction?

A2: The base plays a critical role, and its strength must be carefully considered. In Suzuki-Miyaura reactions, the base is required to activate the boronic acid.[1] For Buchwald-Hartwig aminations, a strong base is needed to deprotonate the amine or the palladium-amine complex. Strong, non-coordinating bases like sodium or potassium tert-butoxide are often effective but may not be compatible with base-sensitive functional groups. In such cases, weaker bases like cesium carbonate or potassium phosphate may be more suitable, although this might necessitate higher reaction temperatures or longer reaction times.

Q3: I am observing significant hydrodehalogenation of my this compound. How can I minimize this side reaction?

A3: Hydrodehalogenation, the replacement of the iodine atom with hydrogen, is a common side reaction. To minimize it, consider the following:

  • Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.

  • Lower the Reaction Temperature: Higher temperatures can promote hydrodehalogenation.

  • Choice of Ligand: Bulky, electron-rich phosphine ligands can sometimes suppress this pathway.

  • Solvent Choice: The polarity of the solvent can influence the rates of competing reactions.

Q4: Is it necessary to protect the N-H group of this compound before performing a cross-coupling reaction?

A4: The free N-H group of the indole can interfere with the catalytic cycle in some palladium-catalyzed reactions, potentially leading to lower yields or side products.[2] While N-protection (e.g., with Boc, Ts, or SEM groups) can prevent these issues, many modern catalytic systems are robust enough to tolerate the free N-H. The necessity of N-protection is often substrate and reaction-dependent. It is advisable to first screen conditions with the unprotected indole, as this saves synthetic steps. For instance, successful Suzuki-Miyaura couplings of unprotected haloindoles have been reported.[2]

Troubleshooting Guides

Low or No Conversion
Potential Cause Troubleshooting Steps
Poor Solubility of Reagents Select a solvent or solvent mixture that ensures all components, especially the base, are at least partially soluble. For inorganic bases, adding a co-solvent like water can be beneficial.
Inactive Catalyst Ensure the palladium precatalyst is properly activated to Pd(0) in situ. Use fresh, high-purity catalyst and ligands. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.
Inappropriate Base The chosen base may be too weak to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling). Screen a range of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu).
Reaction Temperature Too Low Gradually increase the reaction temperature. Some cross-coupling reactions require heating to proceed at an appreciable rate.
N-H Interference If other troubleshooting steps fail, consider protecting the indole nitrogen to prevent catalyst inhibition or side reactions.
Formation of Significant Side Products
Side Product Potential Cause & Troubleshooting Steps
Homocoupling of Coupling Partner This is common in Sonogashira reactions (Glaser coupling). Consider using a copper-free protocol or adding the alkyne slowly to the reaction mixture.
Protodeboronation (in Suzuki reactions) The boronic acid is degrading before coupling. Ensure the reaction is performed under an inert atmosphere and use a suitable base that does not promote this side reaction.
Formation of Palladium Black The palladium catalyst is precipitating out of solution and becoming inactive. This can be caused by high temperatures, incorrect solvent, or the absence of a stabilizing ligand. Try a lower temperature, a different solvent, or screen a variety of phosphine ligands.

Data Presentation

Effect of Solvent and Base on Suzuki-Miyaura Coupling of this compound Analogues
Aryl Halide Boronic Acid Base Solvent Yield (%)
This compound3-Tolylboronic acidK₂CO₃DMF92[1]
IodobenzenePhenylboronic acidNaOHMeOH/H₂O96.3[2]
IodobenzenePhenylboronic acidK₂CO₃DMF95
IodobenzenePhenylboronic acidEt₃NDMFLow
6-ChloroindolePhenylboronic acidK₃PO₄Dioxane/H₂O97

Note: Data for iodobenzene and 6-chloroindole are included to provide a comparative context for the reactivity of iodoarenes and haloindoles under various conditions.

General Recommendations for Solvents and Bases in Common Cross-Coupling Reactions
Reaction Common Solvents Common Bases Key Considerations
Suzuki-Miyaura Dioxane/H₂O, Toluene/H₂O, DMF, EtOH/H₂OK₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe base is crucial for activating the boronic acid. A mixed solvent system is often required.
Buchwald-Hartwig Toluene, Dioxane, THF, DMFNaOtBu, KOtBu, Cs₂CO₃Strong, non-nucleophilic bases are generally preferred. Solvent choice can influence the catalytic cycle.
Sonogashira DMF, THF, Toluene, Et₃NEt₃N, DIPEA, K₂CO₃, Cs₂CO₃An amine base often serves as both the base and a solvent. Copper co-catalysis can promote homocoupling.
Heck DMF, NMP, AcetonitrileEt₃N, K₂CO₃, NaOAcAn organic base is typically used to neutralize the HX formed.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • To a dry reaction flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., PPh₃, 4-10 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of this compound
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base (e.g., NaOtBu) to a dry reaction vessel.

  • Add the solvent (e.g., toluene) and stir for a few minutes.

  • Add this compound and the amine coupling partner.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by flash chromatography.

Mandatory Visualization

Experimental_Workflow_Suzuki_Coupling reagents Combine this compound, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Logical_Relationship_Solvent_Base_Reactivity cluster_factors Reaction Parameters cluster_effects Influenced Factors Solvent Solvent Choice (e.g., Toluene, DMF, Dioxane/H2O) Solubility Reagent Solubility Solvent->Solubility Activation Catalyst/Substrate Activation Solvent->Activation SideReactions Side Reactions (e.g., Hydrodehalogenation) Solvent->SideReactions Base Base Selection (e.g., K2CO3, NaOtBu, Et3N) Base->Activation Base->SideReactions Reactivity Overall Reaction Reactivity (Yield, Rate, Selectivity) Solubility->Reactivity Activation->Reactivity SideReactions->Reactivity

Caption: Logical relationship between solvent, base, and the reactivity of this compound.

References

preventing dehalogenation of 2-iodo-1H-indole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2-iodo-1H-indole. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly the prevention of undesired dehalogenation during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of this compound, and why is it a significant issue?

A1: Dehalogenation is a chemical reaction that involves the removal of the iodine atom from the 2-position of the indole ring, replacing it with a hydrogen atom. This results in the formation of the parent 1H-indole as a byproduct. It is a significant issue because it reduces the yield of the desired functionalized indole product, complicates the purification process due to the formation of side products, and consumes valuable starting material.

Q2: How stable is this compound, and what are the primary causes of its dehalogenation?

A2: this compound is a moderately stable compound but is susceptible to dehalogenation under certain conditions. The C-I bond at the 2-position of the indole ring is relatively weak and can be cleaved. The primary causes of dehalogenation include:

  • Reaction Temperature: Higher temperatures can promote the reductive cleavage of the C-I bond.

  • Choice of Base: Strong, non-coordinating bases or bases with reducing potential can facilitate dehalogenation.

  • Catalyst System: The choice of palladium source and ligands is crucial. Some catalyst systems can favor the dehalogenation pathway. For instance, bulky ligands on the palladium catalyst may help suppress this side reaction.[1]

  • Solvent Effects: Protic solvents or solvents that can act as hydrogen donors may increase the rate of dehalogenation. Solvents like dioxane and DMF have been observed to sometimes promote more dehalogenation than toluene.[1]

  • Reducing Agents: The presence of impurities or reagents that can act as reducing agents in the reaction mixture can lead to the cleavage of the C-I bond.

Q3: Which reaction types are most susceptible to the dehalogenation of this compound?

A3: Palladium-catalyzed cross-coupling reactions are commonly employed to functionalize this compound. While highly useful, these reactions can be susceptible to dehalogenation. Stille couplings, in particular, can be prone to this issue.[1][2] However, dehalogenation can also be observed in other cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings if the reaction conditions are not carefully optimized.[2][3]

Troubleshooting Guide: Preventing Dehalogenation

This guide addresses the common issue of observing significant amounts of 1H-indole as a byproduct in your reactions.

Problem: My cross-coupling reaction (Suzuki, Sonogashira, Heck, Stille) with this compound results in low yield of the desired product and significant dehalogenation.

Below is a systematic approach to troubleshoot and optimize your reaction conditions.

G cluster_0 start Start: Dehalogenation Observed catalyst Step 1: Evaluate Catalyst System - Is the Pd source/ligand optimal? - Consider ligands like PPh3, Xphos. start->catalyst Begin Troubleshooting base Step 2: Re-evaluate the Base - Is the base too strong or reducing? - Try weaker inorganic bases (e.g., K2CO3, NaHCO3, KOAc). catalyst->base If dehalogenation persists temp Step 3: Lower Reaction Temperature - Is the temperature too high? - Attempt the reaction at a lower temperature, even if it requires longer reaction times. base->temp If dehalogenation persists solvent Step 4: Change the Solvent - Could the solvent be a hydrogen donor? - Switch to less polar, aprotic solvents like toluene or dioxane. temp->solvent If dehalogenation persists end Outcome: Minimized Dehalogenation solvent->end Successful Optimization

Caption: Troubleshooting workflow for addressing dehalogenation.

Data on Successful Cross-Coupling Reactions

The following table summarizes conditions for various successful palladium-catalyzed cross-coupling reactions with substituted iodo-indoles, which have been shown to produce good to excellent yields, thereby implicitly controlling the dehalogenation side-reaction.

Reaction TypePalladium CatalystLigand / AdditiveBase / Co-catalystSolventTemp. (°C)Yield (%)Reference
Sonogashira PdCl₂(PPh₃)₂ (10 mol%)CuI (10 mol%)Et₃NDMFRT64-90[3]
Suzuki Pd(PPh₃)₄ (10 mol%)-Sat. aq. NaHCO₃EtOH/Toluene13055-90[4]
Heck Pd(OAc)₂ (4 mol%)n-Bu₄NClKOAcDMF8081-92[2][3]
Stille PdCl₂(MeCN)₂--DMF4035-40[2]

Key Experimental Protocols

Below are detailed methodologies for key experiments that have successfully minimized dehalogenation.

Protocol 1: General Procedure for Sonogashira Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile [3]

This protocol describes the coupling of various terminal alkynes with an N-protected 3-iodoindole derivative. The use of a copper co-catalyst at room temperature helps to achieve high yields.

  • Reagents & Setup:

    • To a reaction flask, add the 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative (1.0 equiv.).

    • Add the terminal alkyne (1.2 equiv.).

    • Add PdCl₂(PPh₃)₂ (10 mol%) and CuI (10 mol%).

    • Dissolve the mixture in DMF.

    • Add triethylamine (Et₃N) (3.0 equiv.).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., Nitrogen or Argon).

  • Work-up & Purification:

    • Upon completion (monitored by TLC), dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: General Procedure for Heck Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile [2][3]

This procedure outlines the coupling of iodo-indoles with various alkenes, achieving excellent yields.

  • Reagents & Setup:

    • In a reaction vessel, place the 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative (1.0 equiv.).

    • Add the alkene (1.2 equiv.).

    • Add potassium acetate (KOAc) (6.0 equiv.).

    • Add tetrabutylammonium chloride (n-Bu₄NCl) (2.0 equiv.).

    • Add palladium(II) acetate (Pd(OAc)₂) (4 mol%).

    • Add DMF as the solvent.

  • Reaction Conditions:

    • Heat the reaction mixture to 80 °C.

    • Stir for 24 hours under an inert atmosphere.

  • Work-up & Purification:

    • After cooling to room temperature, filter the reaction mixture.

    • Extract the filtrate with an appropriate organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the final product.

G cluster_0 Palladium-Catalyzed Cross-Coupling Cycle cluster_1 Undesired Dehalogenation Pathway IndoleI This compound (Ar-I) ArPdIL Ar-Pd(II)-I(L_n) IndoleI->ArPdIL Pd0 Pd(0)L_n Pd0->ArPdIL OxAdd Oxidative Addition ArPdRL Ar-Pd(II)-R(L_n) ArPdIL->ArPdRL IndoleH Dehalogenated Byproduct (1H-Indole) ArPdIL->IndoleH β-Hydride Elimination or Reductive Cleavage CouplingPartner Coupling Partner (e.g., R-B(OH)₂) CouplingPartner->ArPdRL Transmetal Transmetalation ArPdRL->Pd0 Product Desired Product (Ar-R) ArPdRL->Product RedElim Reductive Elimination SideReaction Side Reaction (e.g., with base, solvent, impurities) SideReaction->IndoleH

Caption: Catalytic cycle of cross-coupling vs. dehalogenation.

References

Technical Support Center: N-Protection and Deprotection of 2-Iodo-1H-Indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic challenges involving 2-iodo-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of N-protection and deprotection of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection necessary for this compound?

A1: The indole nitrogen has an acidic proton and is nucleophilic, which can interfere with many synthetic transformations. N-protection is crucial for several reasons:

  • Preventing Side Reactions: It masks the acidic N-H proton, preventing it from interfering with basic or nucleophilic reagents.

  • Improving Stability: The indole ring can be unstable under certain conditions, especially acidic ones; N-protection can enhance its stability.[1]

  • Directing Reactivity: Protection allows for selective functionalization at other positions of the indole nucleus, such as directing lithiation.[1]

Q2: What are the primary challenges in N-protecting and deprotecting this compound?

A2: The main challenge is the potential lability of the carbon-iodine (C-I) bond. The reaction conditions for both the introduction and removal of the N-protecting group must be carefully chosen to avoid unintentional dehalogenation or other side reactions. Many standard deprotection conditions, such as strong acids, bases, or reductive environments (e.g., catalytic hydrogenation), can cleave the C-I bond.

Q3: What does an "orthogonal protection strategy" mean in this context?

A3: An orthogonal protection strategy involves using multiple protecting groups in a molecule that can be removed under distinct, non-interfering chemical conditions.[2][3] This is critical in multi-step syntheses where, for example, you might need to deprotect the indole nitrogen without affecting a silyl-protected alcohol elsewhere in the molecule. This allows for selective and sequential chemical transformations with high precision.[4]

Troubleshooting Guide: N-Protection of this compound

Problem: Low or no yield during N-protection.

Possible Cause Troubleshooting Solution
Incomplete Deprotonation The base used is not strong enough to fully deprotonate the indole N-H. Switch to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF, THF). Ensure strictly anhydrous conditions, as trace water will quench the base.
Steric Hindrance The protecting group or substrate is sterically bulky, slowing down the reaction. Use a less hindered protecting group or a more reactive electrophile. For example, use Boc-anhydride instead of Boc-chloride.
Poor Reagent Quality The base (e.g., NaH) or the electrophile (e.g., protecting group precursor) may have degraded. Use freshly opened or purified reagents.

Problem: Side reactions observed, such as substitution at C3.

Possible Cause Troubleshooting Solution
Harsh Basic Conditions Strong bases like n-BuLi can deprotonate other positions on the indole ring, leading to undesired side reactions. Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) if the electrophile is sufficiently reactive.
High Reaction Temperature Elevated temperatures can promote side reactions. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor for a longer duration.

Troubleshooting Guide: N-Deprotection of this compound

Problem: Loss of the 2-iodo substituent (dehalogenation).

Possible Cause Troubleshooting Solution
Reductive Cleavage Standard hydrogenolysis conditions (e.g., H₂, Pd/C) used to remove benzyl (Bn) or Cbz groups will readily cleave the C-I bond. Avoid catalytic hydrogenation. Select a protecting group that can be removed under non-reductive conditions.
Harsh Acidic Conditions Strong, hot acids can lead to decomposition and loss of iodine. Use milder acidic conditions (e.g., TFA in DCM at 0 °C to room temperature for Boc removal) and carefully monitor the reaction time.
Nucleophilic Attack Certain strong nucleophiles used for deprotection can displace the iodide. Carefully screen nucleophilic deprotection agents and conditions. Thiophenol or other soft thiol nucleophiles are sometimes used for nosyl group removal but should be used with caution.[5]

Problem: Incomplete or failed deprotection.

Possible Cause Troubleshooting Solution
Protecting Group is Too Robust Groups like tosyl (Ts) or pivaloyl require harsh conditions for removal that are often incompatible with the 2-iodo substituent.[1][5] Plan the synthesis to use a more labile protecting group if possible. For recalcitrant Boc groups, microwave-assisted thermolytic deprotection in fluorinated alcohols like TFE or HFIP can be effective.[6]
Insufficient Reagents or Time The deprotection reaction may not have gone to completion. Increase the equivalents of the deprotection reagent, extend the reaction time, or slightly increase the temperature while carefully monitoring for dehalogenation by TLC or LC-MS.

Data Summary: Protecting Group Compatibility

The following table summarizes the compatibility of common N-protecting groups with the 2-iodoindole core.

Protecting GroupCommon Protection ConditionsCommon Deprotection ConditionsCompatibility with 2-Iodo GroupNotes
Boc (tert-Butyloxycarbonyl)Boc₂O, DMAP, THF or NaH, Boc₂O, DMFTFA/DCM; HCl/Dioxane; ZnBr₂ in TFE[6]Good Widely used due to mild acidic cleavage. Avoid excessively strong or hot acids.
Ts (Tosyl)TsCl, NaH, DMFConc. H₂SO₄/HBr; Na/NH₃(l)[5]Poor Deprotection conditions are generally too harsh and will likely cause dehalogenation or decomposition.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEMCl, NaH, DMFTBAF, THF; HCl/EtOHGood Cleavage with fluoride or mild acid is highly compatible with the C-I bond.
Bn (Benzyl)BnBr, NaH, DMF[7]H₂, Pd/CVery Poor Deprotection via hydrogenolysis is not compatible due to rapid reductive dehalogenation.
Pivaloyl Pivaloyl chloride, PyridineLDA, 40-45 °C; Strong alkoxides[1]Moderate Very difficult to remove. While non-reductive methods exist, they can be harsh and may not be suitable for complex substrates.[1]

Key Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • Preparation: To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N-Boc-2-iodoindole.

Protocol 2: Mild N-Boc Deprotection
  • Preparation: Dissolve N-Boc-2-iodoindole (1.0 equiv.) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Reaction: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise. Stir the mixture at 0 °C and allow it to warm to room temperature over 1-3 hours. Monitor the reaction closely by TLC.

  • Workup: Once deprotection is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound.

Visual Guides

Experimental Workflow

G General Synthetic Workflow for 2-Iodoindole Derivatives start This compound protect N-Protection start->protect e.g., Boc₂O, NaH react Further Synthetic Transformations protect->react N-Protected Intermediate deprotect N-Deprotection react->deprotect e.g., TFA/DCM end Final Product deprotect->end

Caption: General workflow for the synthesis involving 2-iodoindole.

Protecting Group Selection Logic

G Decision Tree for Selecting a Protecting Group A What are the downstream reaction conditions? B Acidic Conditions A->B Acidic C Basic/Nucleophilic Conditions A->C Basic D Reductive Conditions (e.g., Hydrogenation) A->D Reductive E AVOID Acid-Labile Groups (e.g., Boc, THP) B->E F CONSIDER Acid-Stable Groups (e.g., SEM, Ts, Bn) B->F G Most groups are stable. Consider electron-withdrawing groups (e.g., Ts, Boc) to reduce ring reactivity. C->G H AVOID Reductively-Labile Groups (e.g., Bn, Cbz) D->H I CONSIDER Groups Stable to Reduction (e.g., Boc, SEM, Ts) D->I

Caption: Decision tree for choosing an N-protecting group.

Troubleshooting Deprotection

G Troubleshooting N-Deprotection Issues Start Deprotection Issue Problem1 Loss of Iodine Start->Problem1 Problem2 Incomplete Reaction Start->Problem2 Cause1A Reductive Conditions Used (e.g., H₂, Pd/C) Problem1->Cause1A Cause? Cause1B Acid/Base Too Harsh Problem1->Cause1B Cause? Cause2A Insufficient Time/Temp Problem2->Cause2A Cause? Solution1A Switch to non-reductive deprotection method Cause1A->Solution1A Solution Solution1B Use milder conditions (lower temp, shorter time) Cause1B->Solution1B Solution Solution2A Optimize reaction conditions carefully Cause2A->Solution2A Solution

Caption: Logic for troubleshooting common deprotection problems.

References

Technical Support Center: Troubleshooting the Heck Reaction with 2-Iodo-1H-Indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the Heck reaction with 2-iodo-1H-indole. The following question-and-answer format directly addresses specific experimental challenges to facilitate successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with this compound is resulting in a low yield or no product. What are the primary causes?

Low yields in the Heck reaction with this compound can stem from several factors. Key areas to investigate include the activity of the palladium catalyst, the choice of reaction conditions (solvent, base, temperature), and the purity of the starting materials. A common issue with N-H indole substrates is the potential for the indole nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition.[1]

Q2: I am observing the formation of palladium black in my reaction. What does this signify and how can it be prevented?

The formation of palladium black indicates the precipitation of palladium(0) from the catalytic cycle, rendering it inactive. This can be caused by high temperatures, an inappropriate ligand-to-metal ratio, or the presence of impurities. To mitigate this, consider the following:

  • Optimize Temperature: Avoid excessively high temperatures which can promote catalyst decomposition.

  • Use a Stabilizing Ligand: Phosphine ligands are often used to stabilize the palladium catalyst, although with N-H indoles, phosphine-free systems or specific ligand choices may be more effective to avoid catalyst inhibition.[1]

  • Ensure Reagent Purity: Use pure, degassed solvents and high-purity reagents to avoid catalyst poisoning.

Q3: Can the this compound substrate itself be problematic?

Yes, as mentioned, the N-H proton of the indole can interact with the palladium catalyst, potentially forming inactive complexes. If catalyst inhibition is suspected, protection of the indole nitrogen with a suitable group (e.g., Boc, benzyl) can be a viable strategy. However, successful couplings with unprotected indoles are possible under optimized conditions.

Q4: How critical is the choice of base and solvent for this reaction?

The selection of the base and solvent is crucial for the success of the Heck reaction.

  • Base: The base is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle.[2] Common bases include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., sodium carbonate, potassium carbonate). The choice of base can influence the reaction rate and side product formation.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[3][4] The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. Aqueous solvent mixtures have also been successfully employed for Heck reactions with halo-indoles.[5]

Q5: What is the role of phosphine ligands, and are they always necessary?

Phosphine ligands coordinate to the palladium center, stabilizing the active catalyst and influencing its reactivity and selectivity. However, for N-H indoles, phosphine ligands can sometimes be inhibitory.[1] In such cases, phosphine-free catalyst systems or the use of N-heterocyclic carbene (NHC) ligands may provide better results.

Troubleshooting Guide: Low Yield

If you are experiencing low yields, systematically evaluate the following parameters.

ParameterPotential IssueRecommended Action
Catalyst Catalyst decomposition (palladium black)Lower the reaction temperature. Consider a different palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Catalyst inhibition by indole N-HTry a phosphine-free catalyst system. Protect the indole nitrogen.
Ligand Inappropriate ligandIf using a phosphine ligand, screen different ligands (e.g., PPh₃, P(o-tol)₃). Consider using an NHC ligand.
Incorrect ligand-to-palladium ratioOptimize the ligand-to-palladium ratio (typically 1:1 to 4:1).
Base Base is too weak or too strongScreen different bases (e.g., Et₃N, Na₂CO₃, K₂CO₃, Cs₂CO₃).
Base is not soluble in the reaction mediumChoose a base that is soluble in the chosen solvent.
Solvent Poor solubility of reactantsSelect a solvent that dissolves all reaction components at the reaction temperature.
Solvent is not inertEnsure the solvent is dry and degassed.
Temperature Temperature is too low or too highOptimize the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed.
Reagents Impure this compound or alkenePurify starting materials before use.
Presence of oxygenDegas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Heck Reaction of this compound with an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 - 0.05 equiv), and the base (2.0 - 3.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Add the alkene (1.1 - 1.5 equiv) via syringe.

  • Place the sealed flask in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding Heck reaction with this compound.

Troubleshooting_Workflow start Low Yield in Heck Reaction check_catalyst Check Catalyst Activity (Palladium Black?) start->check_catalyst pd_black Palladium Black Observed check_catalyst->pd_black Yes no_pd_black No Palladium Black check_catalyst->no_pd_black No optimize_temp Lower Temperature Use Stabilizing Ligand pd_black->optimize_temp check_reagents Check Reagent Purity (Starting Materials, Solvent) no_pd_black->check_reagents optimize_temp->start Re-run Reaction success Successful Reaction optimize_temp->success reagents_ok Reagents Pure check_reagents->reagents_ok purify_reagents Purify/Degas Reagents reagents_ok->purify_reagents No check_conditions Vary Reaction Conditions (Base, Solvent) reagents_ok->check_conditions Yes purify_reagents->start Re-run Reaction purify_reagents->success conditions_ok Conditions Optimized? check_conditions->conditions_ok screen_conditions Screen Different Bases/Solvents conditions_ok->screen_conditions No consider_inhibition Consider N-H Inhibition conditions_ok->consider_inhibition Yes screen_conditions->start Re-run Reaction screen_conditions->success protect_indole Protect Indole N-H Try Phosphine-Free System consider_inhibition->protect_indole protect_indole->start Re-run Reaction protect_indole->success

Caption: A decision tree for troubleshooting low yields in the Heck reaction of this compound.

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-XL₂ pd0->pd_complex Oxidative Addition (R-X) alkene_complex R-Pd(II)-X(alkene)L pd_complex->alkene_complex Alkene Coordination insertion_product R-alkene-Pd(II)-XL alkene_complex->insertion_product Migratory Insertion beta_hydride H-Pd(II)-X(product)L insertion_product->beta_hydride β-Hydride Elimination beta_hydride->pd0 Reductive Elimination (+ Base) Product Coupled Product beta_hydride->Product HX H-X + Base-H⁺ beta_hydride->HX R_X This compound Alkene Alkene

Caption: A simplified representation of the palladium-catalyzed Heck reaction cycle.

References

optimization of reaction temperature and time for Suzuki coupling of 2-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature and time for the Suzuki coupling of 2-iodo-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the reaction temperature and time for the Suzuki coupling of this compound?

A1: A common starting point for the Suzuki coupling of heteroaryl iodides is a reaction temperature between 80-100 °C.[1][2] The reaction time is typically monitored by TLC or LC-MS and can range from 5 to 24 hours, depending on the specific substrates and catalyst system used.[3] For some indole derivatives, milder conditions, such as 60 °C for 5-8 hours, have proven effective, especially with highly active catalyst systems.[3]

Q2: How does reaction temperature affect the yield and reaction time?

A2: Generally, increasing the reaction temperature accelerates the reaction rate, potentially leading to shorter reaction times. However, excessively high temperatures (>100-110 °C) can lead to the decomposition of the palladium catalyst, resulting in the formation of palladium black and a decrease in yield.[4] Conversely, lower temperatures may require significantly longer reaction times to achieve full conversion.[5] It is crucial to find an optimal temperature that balances reaction rate with catalyst stability.

Q3: Can the unprotected N-H group of the indole interfere with the reaction?

A3: Yes, the presence of a free N-H group on the indole ring can sometimes interfere with palladium catalysis, potentially leading to lower yields.[3][6] While many protocols for unprotected indoles are successful, if issues arise, N-protection of the indole may be considered. However, methods using specific ligands and bases have been developed to successfully couple unprotected indoles.[3][6]

Q4: What are the most common side reactions to be aware of when optimizing temperature and time?

A4: The two most common side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.[2][7]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be exacerbated by high temperatures, prolonged reaction times, and the presence of excess water.[7]

  • Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen in the reaction mixture.[2]

Q5: Is it necessary to run the reaction under an inert atmosphere?

A5: Yes, it is critical to perform the Suzuki coupling reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the undesirable homocoupling of the boronic acid.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or exposure to air.[8] 2. Inefficient Oxidative Addition: The C-I bond is generally reactive, but issues can still arise. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a fresh batch of catalyst or a robust precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[3] 2. Consider a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate this step.[8] 3. Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 90 °C, then 100 °C) and monitor the progress.[2]
Reaction Stalls / Incomplete Conversion 1. Catalyst Decomposition: The catalyst may be degrading over time at the chosen temperature. 2. Insufficient Reaction Time: The reaction may simply need more time to go to completion at the set temperature. 3. Protodeboronation of Boronic Acid: The boronic acid may be degrading over the course of the reaction.1. Lower the reaction temperature to improve catalyst stability, although this will likely require a longer reaction time.[7] 2. Continue to monitor the reaction for a longer period. If no progress is observed, consider other factors. 3. Use a milder base or slightly lower temperature. Consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[2]
Significant Side Product Formation 1. Homocoupling of Boronic Acid: Presence of oxygen in the reaction. 2. Dehalogenation of this compound: The starting material is being reduced.1. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.[2] 2. This can be caused by certain impurities or phosphine ligands. Try screening different ligands and ensure high purity of all reagents.[2]
Inconsistent Results 1. Variable Reagent Quality: Purity of reagents (catalyst, base, solvent) can vary between batches. 2. Inefficient Mixing: Poor stirring in a biphasic mixture can lead to irreproducible rates.1. Use fresh, high-purity reagents for each reaction. Store sensitive reagents like catalysts and ligands under an inert atmosphere.[2] 2. Ensure vigorous stirring, especially if the reaction mixture is not homogeneous.

Data on Reaction Conditions

Optimizing temperature and time often involves screening various conditions. Below are examples of how yield can be affected by these parameters in related Suzuki coupling reactions.

Table 1: Effect of Temperature on Suzuki Coupling Yield

EntryAryl HalideTemperature (°C)Time (h)Yield (%)Reference
1Indole Chloride605-891-99[3]
2Indazole Chloride10015-20~80[3]
32-Azidoarylboronic Ester701283[9]
42-Azidoarylboronic Ester801299[9]

Table 2: Effect of Reaction Time on Suzuki Coupling Yield (Microwave-Assisted)

EntryAryl HalideTime (min)Power (W)Yield (%)Reference
14-Iodoanisole3018045[10]
24-Iodoanisole4518071[10]
34-Iodoanisole6018085[10]
44-Iodoanisole9018092[10]

Experimental Protocols

General Protocol for Optimization of Suzuki Coupling of this compound

This protocol is a starting point and should be adapted based on the specific arylboronic acid used and the results of the optimization experiments.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a Buchwald precatalyst like SPhos Pd G3, 1-3 mol%)[1][11]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)[3]

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)[1][3][11]

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add the degassed solvent(s) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[1]

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., start with 80 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., every 1-2 hours) and analyzing them by TLC or LC-MS.

  • Once the reaction has reached completion (i.e., consumption of the this compound), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

To optimize, set up parallel reactions varying the temperature (e.g., 60 °C, 80 °C, 100 °C) and monitor each for completion to determine the optimal time for each temperature.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Reagents (this compound, Boronic Acid, Catalyst, Base) inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to Temperature (e.g., 80-100°C) & Stir solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to Room Temp monitor->cool Reaction Complete extract 7. Quench & Extract cool->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for Suzuki coupling of this compound.

Troubleshooting_Tree start Low or No Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion side_reactions Check for Side Products (Protodeboronation, Homocoupling) check_conversion->side_reactions Yes check_catalyst Is Catalyst Active? check_conversion->check_catalyst No yes_path Yes optimize_conditions Optimize Conditions: - Lower Temperature - Use Anhydrous Solvents - Ensure Inert Atmosphere side_reactions->optimize_conditions no_path No increase_temp Increase Temperature or Time check_catalyst->increase_temp Yes replace_catalyst Use Fresh Catalyst / Pre-catalyst check_catalyst->replace_catalyst No yes_catalyst Yes change_ligand Screen Different Ligands (e.g., Buchwald ligands) increase_temp->change_ligand no_catalyst No

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

References

Validation & Comparative

A Comparative Analysis of Sonogashira and Suzuki Coupling for 2-Alkynylindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. The introduction of an alkynyl group at the 2-position of the indole scaffold opens up a vast chemical space for further functionalization and the development of novel therapeutic agents. Among the plethora of synthetic methodologies available, palladium-catalyzed cross-coupling reactions, particularly the Sonogashira and Suzuki couplings, have emerged as powerful tools for the construction of the C(sp²)-C(sp) bond required for 2-alkynylindole synthesis. This guide provides an objective, data-driven comparative analysis of these two prominent methods, offering insights into their respective strengths and limitations to aid researchers in selecting the optimal strategy for their synthetic endeavors.

At a Glance: Sonogashira vs. Suzuki Coupling

While both reactions are palladium-catalyzed and facilitate the formation of a carbon-carbon bond between the indole C2 position and an alkyne, they differ fundamentally in their coupling partners and, consequently, in their reaction mechanisms and substrate requirements. The Sonogashira reaction couples a 2-haloindole with a terminal alkyne, typically in the presence of a copper(I) co-catalyst. In contrast, the Suzuki coupling for this transformation would involve the reaction of a 2-indolylboronic acid or ester with an alkynyl halide or triflate, or conversely, a 2-haloindole with an alkynylboronate derivative.

Quantitative Performance Metrics

The choice between Sonogashira and Suzuki coupling often hinges on factors such as reaction efficiency, substrate availability, and tolerance to functional groups. The following tables summarize representative quantitative data for the synthesis of 2-alkynylindoles and related structures using both methods.

Table 1: Sonogashira Coupling for 2-Alkynylindole Synthesis

EntryIndole SubstrateAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1N-TFA-2-bromoanilidePhenylacetylenePdCl₂(PhCN)₂ (3)X-Phos (12)-Cs₂CO₃Toluene601.595 (for coupled intermediate)[1]
26-Bromo-1-(phenylsulfonyl)-1H-indolePhenylacetyleneNiCl₂ (10)1,10-phenanthroline (15)-K₃PO₄DMAc1001285[2]
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396[3]
42-BromoanilineVarious Alkynes[DTBNpP]Pd(crotyl)Cl (5)--TMPACNrt-up to 97[4]

Table 2: Suzuki Coupling for Alkynyl Group Introduction

EntryBoronic Acid/EsterCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Azidoarylboronic acid pinacol esterVinyl triflatePdCl₂(PPh₃)₂ (1)-NaHCO₃Dioxane80-99[5]
2Arylboronic acidAlkynyl bromidePd(PPh₃)₄ (5)-TBAFTHF50285-95[6]
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O802High[7]
4ChloroindolesArylboronic acidP1 (1.0-1.5)-K₃PO₄Dioxane/H₂O605-891-99[8]

Reaction Mechanisms and Experimental Workflows

The distinct coupling partners in the Sonogashira and Suzuki reactions dictate their respective catalytic cycles.

Sonogashira Coupling

The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper.[9] The palladium cycle involves the oxidative addition of the 2-haloindole to the Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the 2-alkynylindole and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L)₂ (R = 2-Indolyl) pd0->pd_complex Oxidative Addition product_complex R-Pd(II)-C≡CR'(L)₂ pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product 2-Alkynylindole (R-C≡CR') product_complex->product haloindole 2-Haloindole (R-X) cu_cycle Copper Cycle cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex cu_x Cu(I)X cu_acetylide->cu_x + Pd-X complex terminal_alkyne Terminal Alkyne (H-C≡CR') terminal_alkyne->cu_acetylide + Cu(I)X, Base base Base

Caption: Catalytic cycles of the Sonogashira coupling for 2-alkynylindole synthesis.

Suzuki Coupling

The Suzuki coupling mechanism also commences with the oxidative addition of the 2-haloindole to the Pd(0) catalyst.[7] This is followed by transmetalation with an organoboron species, which must be activated by a base. Reductive elimination then furnishes the 2-alkynylindole product and regenerates the active Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L)₂ (R = 2-Indolyl) pd0->pd_complex Oxidative Addition product_complex R-Pd(II)-C≡CR'(L)₂ pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product 2-Alkynylindole (R-C≡CR') product_complex->product haloindole 2-Haloindole (R-X) boronate Alkynylboronate (R'B(OR)₂) activated_boronate [R'B(OR)₂(Base)]⁻ boronate->activated_boronate + Base activated_boronate->pd_complex base Base

Caption: Catalytic cycle of the Suzuki coupling for 2-alkynylindole synthesis.

Comparative Experimental Workflow

The general laboratory workflows for both reactions share similarities, primarily revolving around the setup of an inert atmosphere reaction. However, the specific reagents and, in some cases, the purification strategies may differ.

Experimental_Workflow cluster_sonogashira Sonogashira Coupling cluster_suzuki Suzuki Coupling s_start Start s_reagents Combine 2-Haloindole, Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, Ligand, Base s_start->s_reagents s_solvent Add Degassed Solvent s_reagents->s_solvent s_reaction React under Inert Atmosphere (Heat if necessary) s_solvent->s_reaction s_workup Aqueous Workup & Extraction s_reaction->s_workup s_purify Column Chromatography s_workup->s_purify s_product 2-Alkynylindole s_purify->s_product z_start Start z_reagents Combine 2-Haloindole, Alkynylboronate, Pd Catalyst, Ligand, Base z_start->z_reagents z_solvent Add Degassed Solvent(s) z_reagents->z_solvent z_reaction React under Inert Atmosphere (Heat if necessary) z_solvent->z_reaction z_workup Aqueous Workup & Extraction z_reaction->z_workup z_purify Column Chromatography z_workup->z_purify z_product 2-Alkynylindole z_purify->z_product

Caption: Generalized experimental workflows for Sonogashira and Suzuki couplings.

Experimental Protocols

Representative Sonogashira Coupling Protocol

This protocol is adapted from a general procedure for the Sonogashira coupling of aryl halides with terminal alkynes.[3]

Materials:

  • 2-Bromo-N-protected-indole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-N-protected-indole, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne and triethylamine.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylindole.

Representative Suzuki Coupling Protocol

This protocol is a generalized procedure based on the coupling of aryl halides with organoboron compounds.[7][8]

Materials:

  • 2-Bromo-N-protected-indole (1.0 equiv)

  • Alkynylboronic acid pinacol ester (1.5 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-bromo-N-protected-indole, alkynylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure 2-alkynylindole.

Comparative Discussion

Advantages of Sonogashira Coupling:

  • Readily Available Starting Materials: Terminal alkynes are generally more accessible and stable than their corresponding alkynylboronate counterparts.

  • Well-Established and Versatile: The Sonogashira reaction is a mature methodology with a vast body of literature and a broad substrate scope.[10]

  • Copper-Free Variants: Concerns about copper contamination can be mitigated by employing copper-free Sonogashira protocols, although this may sometimes require more specialized ligands and conditions.[4]

Disadvantages of Sonogashira Coupling:

  • Copper Co-catalyst: The use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and may require additional purification steps to remove residual copper, which is often undesirable in a pharmaceutical context.

  • Sensitivity to Air: Traditional Sonogashira reactions are often sensitive to oxygen, necessitating stringent inert atmosphere techniques.

Advantages of Suzuki Coupling:

  • Avoidance of Copper: The primary advantage is the circumvention of a copper co-catalyst, which eliminates the issue of Glaser homocoupling and potential product contamination with copper.

  • Mild Reaction Conditions: Suzuki couplings are renowned for their tolerance of a wide variety of functional groups and can often be performed under relatively mild conditions.[8]

  • Stable Boron Byproducts: The boron-containing byproducts are generally non-toxic and easily removed during aqueous workup.

Disadvantages of Suzuki Coupling:

  • Alkynylboronate Stability and Availability: Alkynylboronic esters can be sensitive to hydrolysis and may not be as commercially available as terminal alkynes, sometimes requiring in situ generation or synthesis.[6]

  • Base Sensitivity: The requirement for a base to activate the boronic ester can be a limitation for substrates bearing base-sensitive functional groups.

Conclusion

Both the Sonogashira and Suzuki couplings represent highly effective and versatile methods for the synthesis of 2-alkynylindoles. The choice between the two is not always straightforward and should be guided by the specific requirements of the synthetic target and the practical constraints of the laboratory.

The Sonogashira coupling is often the go-to method due to the simplicity and availability of terminal alkynes. However, careful optimization is required to minimize homocoupling byproducts. For syntheses where copper contamination is a critical concern, copper-free Sonogashira variants or the Suzuki coupling should be considered.

The Suzuki coupling offers a compelling copper-free alternative, particularly advantageous for complex molecules where byproduct formation needs to be minimized. The main consideration for this approach is the accessibility and stability of the required alkynylboronate reagent.

Ultimately, the optimal choice will depend on a careful evaluation of substrate availability, functional group tolerance, scalability, and the specific purity requirements of the final 2-alkynylindole product. Researchers are encouraged to screen both methodologies to determine the most efficient route for their particular synthetic challenge.

References

A Comparative Guide to the Synthesis of 2-Substituted Indoles: Modern Methods Versus the Traditional 2-Iodo-1H-Indole Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. Consequently, the efficient and versatile synthesis of substituted indoles, particularly at the C2 position, is a cornerstone of modern medicinal chemistry. Historically, the functionalization of the indole core at the 2-position has often relied on the use of pre-functionalized starting materials, such as 2-iodo-1H-indole, which can then undergo various cross-coupling reactions. However, a multitude of alternative synthetic strategies have emerged, offering potentially more efficient, atom-economical, and convergent pathways to these valuable compounds.

This guide provides an objective comparison of the traditional approach using this compound with prominent modern alternatives for the synthesis of 2-substituted indoles. We will delve into a comparative analysis of performance based on experimental data, present detailed experimental protocols for key methodologies, and visualize the synthetic workflows to aid in the selection of the most suitable route for your research and development needs.

Performance Comparison: this compound vs. Alternative Routes

The choice of synthetic strategy for accessing 2-substituted indoles is often a trade-off between starting material availability, desired substitution pattern, functional group tolerance, and overall efficiency. Below is a comparative summary of the key methods.

Quantitative Data Summary

To provide a clear comparison, the following table summarizes typical yields and reaction conditions for the synthesis of a representative 2-arylindole, 2-phenylindole, using various methods.

MethodStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)
Suzuki Coupling This compound, Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90 °C, 12-16 h~70-90%
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)170-180°C, 15-20 min72-86%
Larock Indole Synthesis 2-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NRoom temperature, 12 h69-78%
C-H Activation/Arylation 1H-Indole, Phenylboronic acidPd(TFA)₂, AirDioxane/H₂O, Room Temp., 4-12 h~47%
Cyclization of 2-Alkynylaniline 2-(Phenylethynyl)anilinePd(OAc)₂, Acetic AcidTPGS-750-M/H₂O, 80°C, 6hHigh Yields

In-Depth Analysis of Synthetic Routes

The Traditional Approach: Cross-Coupling Reactions of this compound

The use of this compound as a precursor for 2-substituted indoles is a well-established and versatile strategy. The carbon-iodine bond at the C2 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Key Advantages:

  • Versatility: A broad spectrum of coupling partners can be employed, including boronic acids (Suzuki), alkynes (Sonogashira), and alkenes (Heck), enabling the synthesis of diverse 2-substituted indoles.

  • Predictability: The reactions are generally well-understood and reliable, with predictable regioselectivity.

Limitations:

  • Multi-step Synthesis: The preparation of this compound itself requires a separate synthetic step.

  • Atom Economy: Cross-coupling reactions often generate stoichiometric amounts of byproducts.

  • Catalyst Residues: The use of palladium catalysts can lead to trace metal contamination in the final product, which is a concern in pharmaceutical applications.

This representative protocol outlines the synthesis of 2-phenyl-1H-indole.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Dioxane/Water (4:1 mixture), degassed

Procedure:

  • To a reaction tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C with stirring for 12-16 hours.

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired 2-phenyl-1H-indole.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents 2_Iodo_Indole This compound Reaction_Vessel Reaction at 90°C 2_Iodo_Indole->Reaction_Vessel Boronic_Acid Phenylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Dioxane/H₂O Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 2-Phenyl-1H-indole Purification->Product Fischer_Indole_Synthesis cluster_reactants Reactants Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation (Heat) Phenylhydrazine->Hydrazone_Formation Ketone Acetophenone Ketone->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization (ZnCl₂) (High Temp.) Hydrazone_Formation->Cyclization Workup_Purification Workup & Purification Cyclization->Workup_Purification Product 2-Phenyl-1H-indole Workup_Purification->Product Larock_Indole_Synthesis cluster_reactants Reactants cluster_reagents Reagents Aniline 2-Iodoaniline Reaction Reaction at Room Temperature Aniline->Reaction Alkyne Phenylacetylene Alkyne->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Base Et₃N Base->Reaction Workup_Purification Workup & Purification Reaction->Workup_Purification Product 2-Phenyl-1H-indole Workup_Purification->Product CH_Activation cluster_reactants Reactants cluster_reagents Reagents Indole 1H-Indole Reaction Reaction at Room Temperature Indole->Reaction Boronic_Acid Phenylboronic Acid Boronic_Acid->Reaction Catalyst Pd(TFA)₂ Catalyst->Reaction Oxidant Air (O₂) Oxidant->Reaction Solvent Dioxane/H₂O Solvent->Reaction Workup_Purification Workup & Purification Reaction->Workup_Purification Product 2-Phenyl-1H-indole Workup_Purification->Product Alkyne_Cyclization Start o-Haloaniline + Terminal Alkyne Sonogashira Sonogashira Coupling Start->Sonogashira Alkynylaniline 2-Alkynylaniline Intermediate Sonogashira->Alkynylaniline Cyclization Pd-Catalyzed Cyclization Alkynylaniline->Cyclization Workup_Purification Workup & Purification Cyclization->Workup_Purification Product 2-Substituted Indole Workup_Purification->Product

A Comparative Guide: Larock Indole Synthesis as a Strategic Alternative to Cross-Coupling of 2-Iodo-1H-Indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for the synthesis and functionalization of indoles is of paramount importance. This guide provides an objective comparison between the Larock indole synthesis, a powerful heteroannulation reaction, and traditional cross-coupling strategies involving 2-iodo-1H-indole for the construction of substituted indoles. This analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal synthetic route for their specific needs.

At a Glance: Larock Indole Synthesis vs. Cross-Coupling of this compound

FeatureLarock Indole SynthesisCross-Coupling of this compound
Bond Formation Forms the indole core in a single stepFunctionalizes a pre-existing indole core
Key Reactants ortho-iodoaniline and a disubstituted alkyneThis compound and a coupling partner (e.g., boronic acid, alkene, alkyne)
Primary Products 2,3-Disubstituted indoles2-Substituted indoles (Aryl, Vinyl, Alkynyl)
Versatility High, allows for diverse substitution patterns on the indole ring from readily available starting materials.[1][2]High, enables the introduction of a wide range of functional groups at the 2-position.
Atom Economy Generally higher as the indole core is constructed from acyclic precursors.Lower, as it starts with a pre-functionalized indole.
Regioselectivity Generally good, with the bulkier alkyne substituent directing the regiochemical outcome.[3]Excellent, functionalization occurs specifically at the 2-position.

Quantitative Performance Data

The following tables summarize representative yields for the Larock indole synthesis and various cross-coupling reactions of this compound, providing a quantitative basis for comparison.

Table 1: Larock Indole Synthesis of 2,3-Disubstituted Indoles [1][3]

ortho-Iodoaniline DerivativeAlkyneProductYield (%)
2-IodoanilineDiphenylacetylene2,3-Diphenylindole95
2-Iodo-N-methylaniline1-Phenyl-1-propyne1-Methyl-2-phenyl-3-methylindole85
2-Iodo-4-chloroaniline4-Octyne5-Chloro-2,3-dipropylindole88
N-Acetyl-2-iodoaniline1-(Trimethylsilyl)-1-propyne1-Acetyl-2-(trimethylsilyl)-3-methylindole92
2-Iodoaniline1-Phenyl-2-(trimethylsilyl)acetylene2-(Trimethylsilyl)-3-phenylindole89

Table 2: Suzuki-Miyaura Coupling of this compound [4][5][6]

This compound DerivativeArylboronic AcidProductYield (%)
This compoundPhenylboronic acid2-Phenyl-1H-indole97
This compound4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1H-indole95
This compound3-Fluorophenylboronic acid2-(3-Fluorophenyl)-1H-indole91
1-Methyl-2-iodo-1H-indole4-Tolylboronic acid1-Methyl-2-(4-tolyl)-1H-indole89
This compound2-Naphthylboronic acid2-(2-Naphthyl)-1H-indole85

Table 3: Heck Coupling of this compound [7][8]

This compound DerivativeAlkeneProductYield (%)
This compoundStyrene(E)-2-(2-Phenylvinyl)-1H-indole85
This compoundn-Butyl acrylate(E)-n-Butyl 3-(1H-indol-2-yl)acrylate92
1-Acetyl-2-iodo-1H-indoleMethyl methacrylateMethyl 2-(1-acetyl-1H-indol-2-yl)-2-methylacrylate78
This compoundCyclohexene2-(Cyclohex-1-en-1-yl)-1H-indole75
This compoundAcrylonitrile(E)-3-(1H-indol-2-yl)acrylonitrile88

Table 4: Sonogashira Coupling of this compound [9][10]

This compound DerivativeAlkyneProductYield (%)
This compoundPhenylacetylene2-(Phenylethynyl)-1H-indole90
This compound1-Hexyne2-(Hex-1-yn-1-yl)-1H-indole85
1-Benzyl-2-iodo-1H-indoleTrimethylsilylacetylene1-Benzyl-2-((trimethylsilyl)ethynyl)-1H-indole94
This compound3-Hydroxy-3-methyl-1-butyne4-(1H-Indol-2-yl)-2-methylbut-3-yn-2-ol82
This compoundCyclopropylacetylene2-(Cyclopropylethynyl)-1H-indole88

Reaction Mechanisms and Workflows

The choice between the Larock indole synthesis and cross-coupling reactions is often guided by the desired final product and the availability of starting materials. The following diagrams illustrate the mechanistic pathways and general experimental workflows for these transformations.

Larock_Indole_Synthesis cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle o-Iodoaniline o-Iodoaniline Alkyne Alkyne Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition o-Iodoaniline Arylpalladium(II) Complex Arylpalladium(II) Complex Oxidative Addition->Arylpalladium(II) Complex Alkyne Insertion Alkyne Insertion Arylpalladium(II) Complex->Alkyne Insertion Alkyne Vinylpalladium Intermediate Vinylpalladium Intermediate Alkyne Insertion->Vinylpalladium Intermediate Intramolecular Cyclization Intramolecular Cyclization Vinylpalladium Intermediate->Intramolecular Cyclization Palladacycle Palladacycle Intramolecular Cyclization->Palladacycle Reductive Elimination Reductive Elimination Palladacycle->Reductive Elimination [H] or Base Reductive Elimination->Pd(0) 2,3-Disubstituted Indole 2,3-Disubstituted Indole Reductive Elimination->2,3-Disubstituted Indole

Caption: Catalytic cycle of the Larock indole synthesis.

Cross_Coupling_Workflow cluster_reactants Reactants cluster_catalytic_cycle General Cross-Coupling Cycle This compound This compound Coupling Partner Boronic Acid (Suzuki) Alkene (Heck) Alkyne (Sonogashira) Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition This compound Indolylpalladium(II) Complex Indolylpalladium(II) Complex Oxidative Addition->Indolylpalladium(II) Complex Transmetalation / Carbopalladation Transmetalation / Carbopalladation Indolylpalladium(II) Complex->Transmetalation / Carbopalladation Coupling Partner Diorganopalladium(II) Intermediate Diorganopalladium(II) Intermediate Transmetalation / Carbopalladation->Diorganopalladium(II) Intermediate Reductive Elimination Reductive Elimination Diorganopalladium(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0) 2-Substituted Indole 2-Substituted Indole Reductive Elimination->2-Substituted Indole

Caption: General catalytic cycle for cross-coupling reactions of this compound.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity.

Protocol 1: Larock Indole Synthesis of 2,3-Diphenylindole

Materials:

  • 2-Iodoaniline (1.0 mmol, 219 mg)

  • Diphenylacetylene (1.2 mmol, 214 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Lithium chloride (LiCl, 1.0 mmol, 42.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

Procedure:

  • To a dry Schlenk flask, add 2-iodoaniline, diphenylacetylene, Pd(OAc)₂, PPh₃, K₂CO₃, and LiCl.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-diphenylindole.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 243 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound, phenylboronic acid, and Na₂CO₃ in a mixture of toluene, ethanol, and water.

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Add Pd(PPh₃)₄ to the mixture under a counterflow of inert gas.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-phenyl-1H-indole.

Protocol 3: Heck Coupling of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 243 mg)

  • Styrene (1.5 mmol, 156 mg, 0.17 mL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 202 mg, 0.28 mL)

  • Anhydrous Acetonitrile (MeCN), 5 mL

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous acetonitrile, styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Cool the reaction to room temperature and filter off the triethylammonium iodide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford (E)-2-(2-phenylvinyl)-1H-indole.

Protocol 4: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 243 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Anhydrous Tetrahydrofuran (THF), 5 mL

Procedure:

  • In a Schlenk flask, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in a mixture of THF and triethylamine.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add phenylacetylene via syringe under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Once the reaction is complete (monitored by TLC), remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(phenylethynyl)-1H-indole.

Conclusion

Both the Larock indole synthesis and cross-coupling reactions of this compound represent powerful and versatile strategies for the synthesis of substituted indoles. The Larock synthesis is exceptionally well-suited for the de novo construction of 2,3-disubstituted indoles, offering high atom economy and the ability to introduce diverse substitution patterns from simple precursors. In contrast, cross-coupling reactions such as the Suzuki, Heck, and Sonogashira provide a direct and highly regioselective means of functionalizing the C2-position of a pre-formed indole ring.

The choice between these methodologies will ultimately depend on the specific synthetic target, the availability and cost of starting materials, and the desired substitution pattern. For the creation of complex 2,3-disubstituted indoles, the Larock synthesis often presents a more convergent and efficient approach. For the targeted modification of the C2-position of an existing indole scaffold, cross-coupling reactions offer unparalleled precision and a vast toolbox of commercially available coupling partners. This guide provides the foundational data and protocols to enable researchers to make informed decisions in the design and execution of their synthetic strategies toward novel indole-based molecules.

References

A Comparative Guide to Palladium Catalysts for the Buchwald-Hartwig Amination of Haloindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, particularly for the construction of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and functional materials.[1] The strategic functionalization of indole scaffolds, a common motif in biologically active compounds, often relies on this powerful palladium-catalyzed cross-coupling reaction. However, the choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is critical for achieving high efficiency, selectivity, and broad substrate scope, especially with challenging substrates like haloindoles.[1][2]

This guide provides a comparative analysis of various palladium catalysts for the Buchwald-Hartwig amination of haloindoles, supported by experimental data to facilitate catalyst selection and reaction optimization.

Catalytic Performance: A Comparative Overview

The success of the Buchwald-Hartwig amination of haloindoles is highly dependent on the choice of the phosphine ligand. Bulky, electron-rich biaryl monophosphine ligands have demonstrated superior performance in the coupling of amines with haloindoles, including those with an unprotected N-H group.[2] These ligands are thought to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3] Below is a summary of the performance of different palladium catalyst systems in the amination of various haloindoles.

Table 1: Palladium-Catalyzed Amination of 5-Bromoindole
EntryPalladium PrecursorLigandAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃Ligand 4AnilineLiHMDSTHF65-95[2]
2Pd₂(dba)₃Ligand 4MorpholineLiHMDSTHF65-98[2]
3Pd₂(dba)₃Ligand 4*n-Bu₂NHLiHMDSTHF65-51[2]

*Ligand 4 is 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos).

Table 2: Palladium-Catalyzed Amination of 6-Chloroindole
EntryPalladium PrecursorLigandAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃Ligand 1*PiperidineLiHMDSTHF65-82[2]

*Ligand 1 is 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos).

Table 3: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles

| Entry | Halo-7-azaindole | Amine | Palladium Precatalyst* | Ligand* | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Chloro-7-azaindole | Morpholine | P1 (1 mol%) | L1 (1 mol%) | LiHMDS | THF | 25 | 22 | 93 |[4] | | 2 | 4-Chloro-7-azaindole | n-Hexylamine | P1 (1 mol%) | L1 (1 mol%) | LiHMDS | THF | 25 | 22 | 89 |[4] | | 3 | 5-Bromo-7-azaindole | Aniline | P1 (1 mol%) | L1 (1 mol%) | LiHMDS | THF | 25 | 22 | 95 |[4] | | 4 | 6-Chloro-7-azaindole | Piperidine | P1 (1 mol%) | L1 (1 mol%) | LiHMDS | THF | 25 | 22 | 94 |[4] |

*P1 is a palladacycle precatalyst, L1 is RuPhos.

Experimental Protocols

Below are representative experimental protocols for the Buchwald-Hartwig amination of haloindoles. These protocols are based on established methodologies and can be adapted for specific substrates and catalysts.[2][4][5]

General Procedure for the Amination of Haloindoles

To an oven-dried Schlenk tube or reaction vial, add the haloindole (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd), and the phosphine ligand (0.02-0.04 mmol). The use of air-stable palladacycle precatalysts can simplify this setup.[4] Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the amine (1.2 mmol, 1.2 equiv.), the base (e.g., LiHMDS or NaOtBu, 1.4-2.2 equiv.), and the anhydrous solvent (e.g., THF or toluene, 2-4 mL). Stir the reaction mixture at the specified temperature (ranging from 25-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

Upon completion, cool the reaction mixture to room temperature. Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6] The bulky, electron-rich phosphine ligands play a crucial role in facilitating the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to form the C-N bond and regenerate the active catalyst.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)-NR'R''(L) Amine_Coord->PdII_Amido Salt Base-H⁺X⁻ Amine_Coord->Salt RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArylHalide Ar-X (Haloindole) ArylHalide->OxAdd Amine R'R''NH Amine->Amine_Coord Base Base Base->Amine_Coord Catalyst_Selection_Workflow Start Start: Haloindole Amination Substrate_Analysis Analyze Substrates: Haloindole (X = Cl, Br, I) Amine (1° or 2°, steric hindrance) Start->Substrate_Analysis Initial_Catalyst_Choice Initial Catalyst System: Pd Precursor (e.g., Pd₂(dba)₃ or precatalyst) Bulky Biarylphosphine Ligand (e.g., RuPhos, XPhos) Substrate_Analysis->Initial_Catalyst_Choice Reaction_Setup Set up Small-Scale Test Reaction: Inert atmosphere, anhydrous solvent (THF or Toluene) Base (LiHMDS or NaO-t-Bu) Initial_Catalyst_Choice->Reaction_Setup Monitor_Reaction Monitor Progress (TLC/GC-MS) Reaction_Setup->Monitor_Reaction Outcome Evaluate Outcome: Yield, side products, reaction time Monitor_Reaction->Outcome Success Successful Coupling: Proceed to Scale-up Outcome->Success High Yield Optimization Optimization Required Outcome->Optimization Low Yield / Incomplete Change_Ligand Change Ligand: Consider ligand with different steric/electronic properties Optimization->Change_Ligand Change_Base Change Base or Solvent Optimization->Change_Base Change_Ligand->Reaction_Setup Change_Base->Reaction_Setup

References

Navigating the Ligand Landscape: A Comparative Guide to the Heck Reaction of 2-Iodo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Heck reaction stands as a cornerstone of carbon-carbon bond formation. The strategic functionalization of the indole scaffold, a privileged structure in medicinal chemistry, via this reaction is of particular importance. A critical factor governing the success and efficiency of the Heck reaction is the choice of ligand coordinated to the palladium catalyst. This guide provides an objective comparison of the performance of different ligand classes in the Heck reaction of 2-iodo-1H-indole, supported by experimental data to inform catalyst system selection.

The efficiency of the palladium-catalyzed Heck reaction is profoundly influenced by the ligand, which modulates the catalyst's stability, activity, and selectivity. While the reaction can sometimes proceed without a ligand, particularly with highly reactive aryl iodides, the addition of a suitable ligand is often crucial for achieving high yields and reaction rates. This is especially true when dealing with more challenging substrates or when aiming for catalyst systems with broad functional group tolerance.

Ligand Efficiency Comparison

To illustrate the impact of ligand choice on the Heck reaction of this compound, the following table summarizes the performance of representative ligands from different classes in the coupling with common olefin partners like acrylates and styrenes.

Ligand ClassLigandOlefin PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phosphine Triphenylphosphine (PPh₃)n-Butyl acrylatePd(OAc)₂ (5 mol%), PPh₃ (10 mol%)Et₃NDMF10012-16Good to Excellent[1]
NHC IPrStyrenePd-IPr ComplexK₂CO₃Dioxane11012HighInferred from[2][3]
Ligandless NoneMethyl acrylatePd(OAc)₂ (2 mol%)Na₂CO₃DMF1104-12Moderate to HighInferred from[4][5]

Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. However, it provides a valuable overview of the relative performance of different ligand types.

In-Depth Look at Ligand Classes

Phosphine Ligands: The Workhorses of Cross-Coupling

Triphenylphosphine (PPh₃) and its derivatives are among the most classic and widely used ligands in Heck reactions. They are known to stabilize the palladium catalyst and facilitate the oxidative addition step. For the Heck reaction of iodo-heterocycles, a combination of a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand is a common starting point for optimization. The use of PPh₃ with this compound and n-butyl acrylate in DMF with triethylamine as the base at 100°C typically affords good to excellent yields.[1]

N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Stability and Reactivity
Ligandless Systems: Simplicity for Reactive Substrates

Given the high reactivity of aryl iodides, the Heck reaction can sometimes be performed effectively without the addition of an external ligand.[4] In these cases, the solvent or other species in the reaction mixture may play a coordinating role, stabilizing the palladium catalyst. For the Heck reaction of a related iodo-heterocycle, 3-iodo-6-methyl-4-nitro-1H-indazole, with methyl acrylate, a ligandless system of Pd(OAc)₂ with sodium carbonate in DMF at 110°C has been shown to be effective.[4] This suggests that a similar ligandless approach could be viable for this compound, offering a simpler and more cost-effective catalytic system.

Experimental Protocols

Below are representative experimental protocols for the Heck reaction of this compound, providing a practical starting point for laboratory synthesis.

Protocol 1: Heck Reaction with a Phosphine Ligand (Triphenylphosphine)

This protocol is adapted from a general procedure for the Heck reaction of iodo-heterocycles.[1]

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.10 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (to achieve a concentration of 0.1 M with respect to the iodo-indole), followed by n-butyl acrylate (1.5 equiv.) and triethylamine (2.0 equiv.) via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligandless Heck Reaction

This protocol is based on a procedure for a related iodo-heterocycle and can be adapted for this compound.[4]

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.025 equiv.), and sodium carbonate (2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF (to achieve a concentration of 0.2 M with respect to the iodo-indole) followed by methyl acrylate (1.5 equiv.) via syringe.

  • Place the sealed flask in a preheated oil bath at 110°C.

  • Stir the reaction mixture vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting a ligand, the following diagrams illustrate the general workflow and the logical relationships between different catalytic approaches.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Pd Catalyst, and Ligand (if any) B Add Base and Solvent A->B C Degas and establish inert atmosphere B->C D Add Olefin C->D E Heat to desired temperature D->E F Monitor reaction progress (TLC, GC-MS) E->F G Quench and extract F->G H Dry and concentrate G->H I Purify by chromatography H->I J Characterize product I->J

Caption: General experimental workflow for the Heck reaction of this compound.

Ligand_Selection_Logic cluster_ligandless Ligandless Approach cluster_phosphine Phosphine Ligands cluster_nhc NHC Ligands Start Select Ligand for Heck Reaction of this compound L0 High reactivity of iodo-indole Start->L0 Consider first for reactive substrates P0 Well-established and reliable Start->P0 Standard and versatile choice N0 High stability and activity Start->N0 For challenging substrates or high-turnover catalysis L1 Simplicity and cost-effectiveness L0->L1 L2 Potential for lower yields or side reactions L0->L2 P1 Good yields for many substrates P0->P1 P2 Air-sensitivity of some phosphines P0->P2 N1 Broad substrate scope N0->N1 N2 Higher cost of some NHC ligands N0->N2

Caption: Logical considerations for selecting a ligand in the Heck reaction.

References

Evaluating the Functional Group Tolerance of 2-Iodo-1H-indole in Diverse Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials. The strategic functionalization of this privileged heterocycle is crucial for drug discovery and development. 2-Iodo-1H-indole has emerged as a versatile and valuable building block, serving as a key precursor for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through various palladium-catalyzed cross-coupling reactions. Its utility is largely defined by its functional group tolerance—the ability to participate in coupling reactions without compromising sensitive moieties elsewhere in the molecule or on the coupling partner.

This guide provides an objective comparison of the functional group tolerance of this compound and its derivatives in several key coupling reactions, supported by experimental data from the literature. We will delve into the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering detailed experimental protocols and a clear summary of tolerated functionalities.

Logical Framework for Evaluating Coupling Reactions

The following diagram illustrates the central role of this compound as a substrate that branches out into various synthetic pathways, each yielding a different class of functionalized indole product.

cluster_start Core Substrate cluster_reactions Coupling Reactions cluster_products Product Classes This compound This compound Suzuki Suzuki-Miyaura This compound->Suzuki R-B(OH)2 Heck Heck This compound->Heck Alkene Sonogashira Sonogashira This compound->Sonogashira Alkyne Buchwald_Hartwig Buchwald-Hartwig This compound->Buchwald_Hartwig Amine Aryl_Indoles 2-Aryl-Indoles Suzuki->Aryl_Indoles Alkenyl_Indoles 2-Alkenyl-Indoles Heck->Alkenyl_Indoles Alkynyl_Indoles 2-Alkynyl-Indoles Sonogashira->Alkynyl_Indoles Amino_Indoles 2-Amino-Indoles Buchwald_Hartwig->Amino_Indoles

Caption: Logical relationship between the this compound substrate and major coupling pathways.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions due to its mild conditions and exceptional functional group tolerance.[1][2] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid.

Data Presentation: Functional Group Tolerance in Suzuki-Miyaura Coupling
Coupling PartnerTolerated Functional Groups (on Boronic Acid)General Catalyst SystemYield RangeIncompatible Groups / Limitations
Aryl Boronic AcidsElectron-Donating: -Me, -Et, -tBu, -OMe[3]Electron-Withdrawing: -F, -Cl[3]Other: Naphthalene, Heterocycles (e.g., Furan)[1][3]Pd(PPh₃)₄ / Base (e.g., NaHCO₃, K₃PO₄)79-93%[3]Highly acidic protons may require stronger bases, potentially affecting base-labile groups.
Heteroaryl Boronic AcidsIndazole, Benzimidazole, Pyrazole containing moieties[4]Pd precatalysts with phosphine ligands (e.g., XPhos) / K₃PO₄Good to Excellent[4]Unprotected N-H on some azoles can inhibit catalysis, requiring specific ligand and base optimization.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile

This protocol is adapted from a study on substituted iodoindoles.[3]

  • Reaction Setup: To a reaction vessel, add the 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative (1 equiv.), the corresponding boronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%).

  • Solvent and Base Addition: Add a solvent mixture of toluene and ethanol (2:3 ratio) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Reaction Conditions: Heat the mixture to 130 °C and stir for 4 hours.

  • Work-up and Purification: After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or crystallization to yield the 2-aryl-1H-indole product.

Heck Coupling

The Mizoroki-Heck reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and an alkene.[5] It is a powerful tool for synthesizing substituted alkenes and has shown broad functional group compatibility.[6][7]

Data Presentation: Functional Group Tolerance in Heck Coupling
Coupling PartnerTolerated Functional Groups (on Alkene)General Catalyst SystemYield RangeIncompatible Groups / Limitations
Activated AlkenesEsters (e.g., acrylates), Nitriles (e.g., acrylonitrile)[3]Pd(OAc)₂ / Base (e.g., KOAc) / Additive (e.g., n-Bu₄NCl)81-92%[3]The reaction can sometimes produce a mixture of E/Z isomers.[3]
Aliphatic & Heteroatom-Substituted AlkenesEpoxides, Ketones, Aldehydes, Aza-heterocycles (in reductive Heck protocols)[6]Pd catalyst with a high ligand-to-metal ratio (e.g., PPh₃:Pd = 10:1) to suppress side reactions.[6]Not specified, but noted for good compatibility.Standard Heck conditions may lead to undesired beta-hydride elimination in some substrates.[6]
Experimental Protocol: Heck Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile

This protocol is adapted from a reported procedure.[3]

  • Reaction Setup: In a reaction vial, combine the 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative (1 equiv.), the alkene (1.2 equiv.), potassium acetate (KOAc, 6 equiv.), tetra-n-butylammonium chloride (n-Bu₄NCl, 2 equiv.), and palladium(II) acetate (Pd(OAc)₂, 4 mol%).

  • Solvent Addition: Add dimethylformamide (DMF) as the solvent.

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 24 hours.

  • Work-up and Purification: After completion, cool the reaction and dilute with water. Extract the product with an appropriate organic solvent. Combine the organic phases, wash with brine, dry, and concentrate. Purify the residue via silica gel chromatography to obtain the 2-alkenyl-1H-indole.[3]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[8][9] The reaction is typically co-catalyzed by palladium and copper complexes.

Data Presentation: Functional Group Tolerance in Sonogashira Coupling
Coupling PartnerTolerated Functional Groups (on Alkyne)General Catalyst SystemYield RangeIncompatible Groups / Limitations
Aromatic AlkynesElectron-Donating: -Me, -Et, -OMe[3]Electron-Withdrawing: -F[3]Other: Pyridine derivatives[3]Pd(II) catalyst (e.g., PdCl₂(PPh₃)₂) / CuI / Base (e.g., Et₃N)69-90%[3]Copper-free systems are often preferred for biological applications to avoid cytotoxicity.[10]
Aliphatic AlkynesHydroxyl (-OH) groups can be tolerated without protection.[11]Pd(II) / CuI / BaseGood to ExcellentN-H of the indole or other heterocycles may require protection in some cases to prevent side reactions.[11]
Various Aryl Iodides (in protein labeling)-OH, -COOH, -F, -NO₂, Thiophene[10]Aminopyrimidine-palladium(II) complex (copper-free)55-93%[10]Sterically hindered substrates may result in lower yields.[10]
Experimental Protocol: Sonogashira Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile

This protocol is based on a study of functionalized indoles.[3]

  • Reaction Setup: To a solution of the 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative (1 equiv.) in a suitable solvent (e.g., triethylamine), add the terminal alkyne.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 10 mol%) and copper(I) iodide (CuI, 10 mol%).

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove solids. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the 2-alkynyl-1H-indole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[12][13] It allows for the coupling of aryl halides with a wide variety of amines and related nitrogen nucleophiles, a transformation that is otherwise challenging.[14]

General Experimental Workflow

The following diagram outlines a typical workflow for screening and optimizing a coupling reaction to evaluate functional group tolerance.

cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Characterization Substrate Prepare this compound and Coupling Partners Screen Screen Catalysts, Ligands, Bases, Solvents Substrate->Screen Optimize Optimize Reaction Conditions (Temp, Time, Conc) Screen->Optimize Test Test Diverse Functional Groups on Coupling Partner Optimize->Test Monitor Monitor Reaction (TLC, LC-MS) Test->Monitor Isolate Isolate & Purify Product (Chromatography) Monitor->Isolate Characterize Characterize Product (NMR, HRMS) Isolate->Characterize Yield Calculate Yield Characterize->Yield

Caption: General workflow for evaluating the functional group tolerance of a coupling reaction.

Data Presentation: Functional Group Tolerance in Buchwald-Hartwig Amination
Coupling PartnerTolerated Functional GroupsGeneral Catalyst SystemYield RangeIncompatible Groups / Limitations
Primary & Secondary AminesWide variety of alkyl and aryl amines.[15]Pd catalyst (e.g., Pd(OAc)₂) / Sterically hindered phosphine ligand (e.g., BrettPhos, RuPhos)[15] / Base (e.g., NaOtBu, K₃PO₄)Moderate to ExcellentCatalyst Poisoning: Azo groups.[16]Base Incompatibility: Esters and nitro groups can be sensitive to strong bases like KOtBu.[16] Using weaker bases may slow the reaction.
Unprotected IndolesThe reaction can be performed on N-H unprotected indoles, avoiding protection/deprotection steps.[14]Pd catalyst / Phosphine ligand / BaseModerate yields have been reported for specific systems.[14]The scope for unprotected, functionalized indoles is still an area of active development.[14]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol, as specific conditions are highly dependent on the choice of ligand and substrates.[12][16]

  • Reaction Setup: In an oven-dried, argon-flushed flask, combine the palladium precatalyst and the phosphine ligand.

  • Reagent Addition: Add the this compound (1 equiv.), the amine (1.2-1.5 equiv.), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 °C to 110 °C until the reaction is complete.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the resulting crude material by silica gel chromatography to afford the 2-amino-1H-indole product.

Conclusion

This compound demonstrates remarkable versatility as a substrate in a range of palladium-catalyzed cross-coupling reactions.

  • The Suzuki-Miyaura and Sonogashira couplings exhibit the broadest functional group tolerance, readily accommodating both electron-donating and electron-withdrawing groups on their respective coupling partners under relatively mild conditions.

  • The Heck reaction is also highly tolerant, particularly in its reductive variants, allowing for the presence of sensitive functionalities like ketones and epoxides that might be problematic in other transformations.[6]

  • The Buchwald-Hartwig amination provides a powerful route to C-N bonds, though careful consideration of the base is required to avoid incompatibility with sensitive groups like esters.[16]

The choice of reaction is ultimately dictated by the desired target structure. However, the data clearly indicate that this compound is a robust and reliable building block, enabling the synthesis of a diverse library of complex indole derivatives crucial for advancing drug discovery and materials science.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-iodo-1H-indole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of science and drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-iodo-1H-indole, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life.[1][2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general guide to ensure safe and compliant disposal.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, weighing paper), as hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][4] Incompatible materials can lead to dangerous chemical reactions.

2. Containerization and Labeling:

  • Place all solid and liquid waste containing this compound into a designated, leak-proof, and chemically compatible waste container.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark, environment).

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and accessible only to authorized personnel.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[3][4]

  • Provide the waste disposal personnel with a complete and accurate description of the waste, including its composition and any known hazards.

  • Never dispose of this compound down the drain or in the regular trash.[4][5] This is crucial to prevent environmental contamination.[2][5]

5. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wear the appropriate PPE before attempting to clean up the spill.

  • For small spills, carefully collect the material using an absorbent pad for liquids or by gently sweeping for solids to avoid dust formation.[5][6]

  • Place all contaminated materials into a labeled hazardous waste container.

  • For large spills, contact your institution's emergency response team or EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_contaminated Is the material contaminated with This compound? segregate Segregate as Hazardous Waste is_contaminated->segregate Yes non_hazardous Dispose as Non-Hazardous Waste (if not contaminated) is_contaminated->non_hazardous No ppe->is_contaminated containerize Place in a Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling 2-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-iodo-1H-indole

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for this compound.

Hazard Summary

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Hazard Classifications:

  • Acute toxicity, Oral (Category 4)

  • Acute toxicity, Dermal (Category 3)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 1 or 2A)

  • Specific target organ toxicity - single exposure (Category 3, Respiratory system)[1][2]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.[3]

PPE CategoryItemSpecifications
Eye Protection Safety Goggles/Face ShieldChemical splash goggles are required. A face shield should be worn over safety glasses if there is a splash hazard.[4][5]
Hand Protection Chemical-resistant glovesWear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves before each use and change them immediately if contaminated.[4]
Body Protection Lab Coat/CoverallsA lab coat must be worn and fully buttoned. For larger quantities, consider a chemical-resistant apron or coveralls.[4][5]
Respiratory Protection NIOSH-approved respiratorA NIOSH-approved respirator is necessary if there is a risk of inhaling dust or aerosols, or if working outside of a fume hood is unavoidable.[4][6]
Operational Plan: Handling and Storage

A systematic approach is crucial for safely handling this compound.

Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound must occur within the fume hood.[4]

  • PPE Inspection: Before entering the lab, inspect all required PPE for integrity.[4]

  • Spill Kit: Have a spill kit readily available that is appropriate for handling toxic chemicals.[4]

Handling Procedure:

  • Work Area Preparation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.[4]

  • Weighing: If weighing the solid, do so in the fume hood.[4]

  • In Solution: When preparing solutions, add the this compound slowly to the solvent to avoid splashing.[4]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store locked up.[2][7]

  • Incompatible with oxidizing agents.[2]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[7]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[3]

Waste Management:

  • Waste Identification: Classify waste containing this compound as hazardous.[8]

  • Containerization: Use designated, properly labeled hazardous waste containers.[3][9] Containers should be in good condition, kept closed, and stored in a designated satellite accumulation area.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and include the full chemical name.[10]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[8][10]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Do not dispose of this compound down the drain or in regular trash.[10]

Experimental Workflow and Logic

The following diagrams illustrate the standard operating procedure for handling and disposing of this compound.

G cluster_handling Handling Protocol cluster_disposal Disposal Protocol Risk Assessment Risk Assessment PPE Inspection PPE Inspection Risk Assessment->PPE Inspection Fume Hood Preparation Fume Hood Preparation PPE Inspection->Fume Hood Preparation Weighing/Handling Weighing/Handling Fume Hood Preparation->Weighing/Handling Storage Storage Weighing/Handling->Storage Waste Segregation Waste Segregation Weighing/Handling->Waste Segregation Generate Waste Containerization Containerization Waste Segregation->Containerization Labeling Labeling Containerization->Labeling EHS Pickup EHS Pickup Labeling->EHS Pickup

Caption: Standard workflow for handling and disposing of this compound.

G cluster_ppe Personal Protective Equipment (PPE) Eye Protection Eye Protection Hand Protection Hand Protection Body Protection Body Protection Respiratory Protection Respiratory Protection Handling this compound Handling this compound Handling this compound->Eye Protection Handling this compound->Hand Protection Handling this compound->Body Protection Handling this compound->Respiratory Protection

Caption: Mandatory PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.